5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFUXZJRDKVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377065 | |
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131786-48-6 | |
| Record name | 5-Methyl-2-(3-pyridinyl)-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131786-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system. This document details the necessary precursors, a plausible multi-step experimental protocol, and the expected physicochemical and spectroscopic data for the key compounds involved.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The principal route for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. In this specific case, the key precursors are nicotinothioamide and an α-haloacetoacetate ester, such as ethyl 2-chloroacetoacetate or ethyl 2-chloro-3-oxobutanoate.
The overall reaction proceeds in two main stages:
-
Preparation of Nicotinothioamide: The thioamide functional group is typically introduced by thionation of the corresponding amide, nicotinamide. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
-
Hantzsch Thiazole Synthesis: The synthesized nicotinothioamide is then reacted with an appropriate α-haloacetoacetate ester to form the thiazole ring, yielding the target molecule, this compound.
The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Nicotinothioamide from Nicotinamide
Principle: This procedure involves the thionation of the amide group of nicotinamide using Lawesson's reagent.
Materials:
-
Nicotinamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a dry round-bottom flask, dissolve nicotinamide (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the nicotinamide is consumed.[1]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure nicotinothioamide.
Step 2: Synthesis of this compound
Principle: This step is a Hantzsch thiazole synthesis, where the prepared nicotinothioamide is cyclized with ethyl 2-chloroacetoacetate.
Materials:
-
Nicotinothioamide (from Step 1)
-
Ethyl 2-chloroacetoacetate
-
Ethanol or another suitable solvent
-
Base (e.g., sodium bicarbonate or triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve nicotinothioamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.0 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate, which may cause the product to precipitate.[2]
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
The signaling pathway for the Hantzsch thiazole synthesis is outlined below.
Caption: Signaling pathway of the Hantzsch thiazole synthesis.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product. Please note that while some of this data is based on published values for analogous compounds, it provides a reasonable expectation for this specific synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 |
| Nicotinothioamide | C₆H₆N₂S | 138.19 | 195-198 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | - |
| This compound | C₉H₈N₂OS | 192.24 | 202-205[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyridine ring protons, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the pyridine and thiazole rings, the methyl carbon, and the carbonyl-like carbon of the thiazol-4-ol tautomer. |
| Mass Spec. (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 193.04. |
| IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad), C=N stretching, and aromatic C-H stretching. |
This in-depth guide provides a solid foundation for researchers and scientists to approach the synthesis of this compound. The provided experimental protocols, while based on established chemical principles and analogous reactions, should be optimized and validated in a laboratory setting for the best results. The quantitative data presented serves as a useful benchmark for the characterization of the synthesized compounds.
References
Spectroscopic Characterization of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the structural features, predicted and reported spectroscopic data, and detailed experimental protocols for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information herein is compiled from available literature and predictive models to serve as a foundational reference for the analysis and quality control of this compound.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a hydroxyl group, and a pyridine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties that are of interest in medicinal chemistry due to the prevalence of thiazole and pyridine moieties in pharmacologically active molecules. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic and vibrational properties of this molecule, which are critical for its potential applications in drug discovery and development.
This guide presents a consolidation of available and predicted spectroscopic data and provides standardized, detailed protocols for obtaining high-quality analytical results.
Molecular Structure and Physicochemical Properties
The structural formula of this compound is presented below:
(Note: This is a simplified 2D representation)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131786-48-6 | [1] |
| Molecular Formula | C₉H₈N₂OS | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Melting Point | 202-205°C | [1] |
| Boiling Point (Predicted) | 390.6 ± 52.0°C | [1] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.30 ± 0.20 | [1] |
| Flash Point (Predicted) | 190°C | [1] |
Spectroscopic Data
While a complete set of experimentally-derived spectra for this compound is not widely published, the following tables summarize the expected and reported data based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Pyridine-H2 | ~9.1 | d | 1H |
| Pyridine-H4 | ~8.3 | d | 1H |
| Pyridine-H5 | ~7.5 | dd | 1H |
| Pyridine-H6 | ~8.7 | d | 1H |
| Thiazole-OH | ~10-12 (broad) | s | 1H |
| Thiazole-CH₃ | ~2.4 | s | 3H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Thiazole-C2 | ~160 |
| Thiazole-C4 | ~165 |
| Thiazole-C5 | ~110 |
| Thiazole-CH₃ | ~12 |
| Pyridine-C2 | ~150 |
| Pyridine-C3 | ~128 |
| Pyridine-C4 | ~135 |
| Pyridine-C5 | ~124 |
| Pyridine-C6 | ~148 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Notes |
| 193.04 | [M+H]⁺ | Protonated molecular ion |
| 192.03 | [M]⁺ | Molecular ion |
| 164.03 | [M-CO]⁺ | Loss of carbon monoxide |
| 124.03 | [C₅H₄N₂S]⁺ | Fragmentation of the thiazole ring |
| 78.03 | [C₅H₄N]⁺ | Pyridyl fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (Methyl) |
| ~1640 | C=N stretch | Thiazole and Pyridine |
| ~1580, ~1470 | C=C stretch | Aromatic (Pyridine) |
| ~1250 | C-O stretch | Hydroxyl |
| ~700-800 | C-S stretch | Thiazole |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.
Table 6: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| λmax (nm) (Predicted) | Electronic Transition | Chromophore |
| ~260-280 | π → π | Pyridine ring |
| ~300-320 | π → π | Thiazole ring and conjugated system |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Analysis Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350°C.
-
Nebulizer Pressure: 30-50 psi.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions. Compare the observed mass with the calculated exact mass of the compound.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).
-
-
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample as a blank.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Workflow and Process Diagrams
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The presented data, compiled from existing literature on analogous structures and predictive methods, offers a reliable reference for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. Adherence to these standardized methods will facilitate the unambiguous structural confirmation and purity assessment of this compound, which is essential for its further investigation and potential development in various scientific and industrial applications.
References
Mass Spectrometry of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. The document outlines the predicted fragmentation pathways under common ionization techniques, offers a detailed experimental protocol for its analysis, and presents expected quantitative data in a structured format. This guide is intended to assist researchers in the structural elucidation and characterization of this and related thiazole derivatives.
Introduction
This compound is a heterocyclic compound featuring a substituted thiazole ring linked to a pyridine ring. Its molecular formula is C₉H₈N₂OS, with a molecular weight of 192.24 g/mol .[1] Mass spectrometry is an indispensable analytical technique for the characterization of such novel compounds, providing crucial information about their molecular weight and structure through the analysis of their fragmentation patterns. While specific experimental mass spectral data for this compound is not widely published, its behavior can be predicted based on the well-established fragmentation of thiazole and pyridine derivatives.[2][3]
Predicted Mass Spectral Data
Soft ionization techniques, such as Electrospray Ionization (ESI), are preferable for the analysis of polar compounds like this compound to preserve the molecular ion.[3] Under ESI, the compound is expected to be observed primarily as its protonated molecule, [M+H]⁺. Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments would provide structural insights.
Table 1: Predicted Key Mass Spectral Peaks for this compound
| Predicted m/z | Proposed Fragment Ion | Notes |
| 193.04 | [M+H]⁺ | Protonated molecular ion |
| 165.04 | [M+H - CO]⁺ | Loss of carbon monoxide from the thiazol-4-ol ring |
| 150.02 | [M+H - CO - CH₃]⁺ | Subsequent loss of a methyl radical |
| 122.03 | [C₅H₄N₂S]⁺ | Fragmentation involving the thiazole ring and methyl group |
| 105.04 | [C₅H₅N]⁺ | Pyridine fragment |
| 78.03 | [C₅H₄N]⁺ | Pyridine ring fragment |
Predicted Fragmentation Pathway
The fragmentation of thiazole derivatives in mass spectrometry is known to be specific and can aid in structure elucidation.[2] For this compound, the initial protonation is likely to occur on the pyridine nitrogen or the thiazole nitrogen. The fragmentation pathways are predicted to involve characteristic losses from both the thiazole and pyridine rings.
A plausible fragmentation pathway for the protonated molecule is visualized below.
Experimental Protocols
A general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is outlined below. This protocol can be adapted for other mass spectrometry systems.
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Solution: Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (1:1, v/v) containing 0.1% formic acid to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
Liquid Chromatography Parameters
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.[3]
-
Desolvation Gas: Nitrogen at a flow rate of 800 L/hr.[3]
-
Desolvation Temperature: 350 °C.[3]
-
Mass Range: Scan from m/z 50 to 400.[3]
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation. For MS/MS, the protonated molecule (m/z 193.04) would be selected as the precursor ion and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
Experimental Workflow
The general workflow for the LC-MS analysis of this compound is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By utilizing the predicted fragmentation patterns and the detailed experimental protocol, researchers can effectively confirm the molecular weight and gain valuable structural insights into this and related compounds. The provided information serves as a robust starting point for the analytical characterization of this important class of molecules in drug discovery and development.
References
Physical and chemical properties of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
An In-depth Technical Guide to 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 131786-48-6), a heterocyclic compound featuring both thiazole and pyridine moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics, proposed experimental protocols, and potential biological significance based on related structures. All quantitative data are presented in tabular format for clarity. Methodologies for key experiments are detailed, and logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Core Physical and Chemical Properties
Understanding the fundamental physical and chemical properties of this compound is crucial for its application in research and development. These properties influence its solubility, reactivity, storage, and behavior in biological systems. The relatively high melting point suggests significant intermolecular forces, likely attributable to hydrogen bonding from the hydroxyl group and the nitrogen atoms within the heterocyclic rings. The predicted pKa value indicates the compound is predominantly in its neutral form at physiological pH, a key factor for bioavailability.
A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131786-48-6 | |
| Molecular Formula | C₉H₈N₂OS | |
| Molecular Weight | 192.24 g/mol | |
| Melting Point | 202-205°C | |
| Boiling Point | 390.6 ± 52.0°C (Predicted) | |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.30 ± 0.20 (Predicted) | |
| Flash Point | 190°C | |
| Storage Temperature | 2-8°C (Recommended) |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. While specific literature on this exact compound's synthesis is sparse, a reliable protocol can be proposed based on established methods for analogous thiazole derivatives, such as the Hantzsch thiazole synthesis.
Proposed Synthesis: Hantzsch Thiazole Synthesis
This method involves the reaction of a thioamide with an α-haloketone. For the target compound, pyridine-3-carbothioamide would react with an appropriate α-haloacetoacetate derivative.
Methodology:
-
Reactant Preparation: A solution of pyridine-3-carbothioamide (1 equivalent) is prepared in a suitable solvent such as absolute ethanol.
-
Reaction Initiation: Ethyl 2-chloro-3-oxobutanoate (1 equivalent) is added dropwise to the thioamide solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for approximately 5-6 hours, with progress monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled to room temperature and poured into cold water. The solution is then neutralized with a 10% sodium bicarbonate solution to precipitate the crude product.
-
Purification: The resulting solid is filtered, washed thoroughly with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/acetic acid mixture.
Crystal structure analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
A comprehensive in-depth technical guide on the crystal structure analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a substituted thiazole core. Such scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1] X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of these molecules, offering critical insights into their conformation, intermolecular interactions, and potential binding modes with biological targets.[1] This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, including detailed experimental protocols and data presentation based on closely related structures.
Synthesis and Crystallization
The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis
The synthesis of pyridine-thiazole derivatives can be achieved through various established synthetic routes. A general approach involves the condensation of a substituted pyridine thioamide with an appropriate α-haloketone. For the title compound, this could involve the reaction of nicotinamide with a suitable thiazole precursor. The crude product is typically purified by recrystallization or column chromatography.[1][2]
Crystallization
Growing single crystals of sufficient size and quality is crucial for a successful X-ray diffraction experiment. Common techniques include:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture like dichloromethane/hexane).[1] The solution is filtered to remove any particulate matter and allowed to stand undisturbed, enabling the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.
Data Collection
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[1] To minimize thermal vibrations, data is often collected at low temperatures (e.g., 100 K).[1] A series of diffraction images are collected at various crystal orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.[1] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to optimize the fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.[3]
Data Presentation
While specific crystallographic data for this compound is not publicly available, the following tables present representative data for closely related pyridine-thiazole structures to provide a comparative reference.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Example 1: C₂₃H₁₅F₃N₂O₂S[4] | Example 2: C₆H₅N₃S₃[3] |
| Crystal Data | ||
| Formula | C₂₃H₁₅F₃N₂O₂S | C₆H₅N₃S₃ |
| Mᵣ | 440.44 | 215.31 |
| Crystal system | Orthorhombic | Monoclinic |
| Space group | Pbca | P2₁/c |
| a (Å) | 19.4157 (5) | 8.6596 (4) |
| b (Å) | 7.6564 (2) | 12.0159 (5) |
| c (Å) | 27.4040 (7) | 8.7865 (4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.891 (2) |
| γ (°) | 90 | 90 |
| V (ų) | 4073.73 (18) | 878.52 (7) |
| Z | 8 | 4 |
| Data Collection | ||
| Diffractometer | Bruker X8 Proteum | Bruker APEX-II CCD |
| Radiation | Cu Kα (λ = 1.54178 Å) | Mo Kα (λ = 0.71073 Å) |
| T (K) | 273 | 296 |
| Reflections collected | 35383 | 6401 |
| Independent reflections | 3352 | 1547 |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.055 | 0.035 |
| wR(F²) | 0.162 | 0.096 |
| S | 1.05 | 1.05 |
Table 2: Selected Bond Lengths and Angles for a Related Thiazole Structure (C₆H₅N₃S₃) [3]
| Bond | Length (Å) | Angle | (°) |
| S1—C1 | 1.724 (2) | C1—S2—C3 | 103.82 (8) |
| S2—C1 | 1.750 (2) | N1—C1—S1 | 114.99 (14) |
| S3—C3 | 1.718 (2) | N2—C2—S1 | 111.08 (15) |
| N1—N2 | 1.373 (2) | C4—N3—C3 | 110.83 (17) |
| N1—C1 | 1.311 (2) | C5—C4—N3 | 114.0 (2) |
| N2—C2 | 1.370 (2) | S3—C3—N3 | 113.84 (15) |
| N3—C3 | 1.317 (2) | ||
| N3—C4 | 1.371 (3) |
Experimental Protocols & Visualizations
General Synthesis Protocol
A generalized procedure for the synthesis of related thiazole derivatives involves refluxing a mixture of the appropriate starting materials in a suitable solvent, often with a catalyst.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling and purified by recrystallization.[2]
Caption: General workflow for the synthesis and purification of pyridine-thiazole derivatives.
Single-Crystal X-ray Diffraction Protocol
The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, from crystal mounting to structure validation.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structural Commentary
The analysis of related pyridine-thiazole structures reveals several key features. The thiazole and pyridine rings are typically planar, but the dihedral angle between them can vary depending on the substituents.[4] Intermolecular interactions, such as hydrogen bonds and π–π stacking, often play a crucial role in the crystal packing.[3] In the case of this compound, the hydroxyl group is expected to be a key participant in hydrogen bonding networks within the crystal lattice.
Conclusion
This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. While a definitive crystal structure for this specific compound is not yet in the public domain, the methodologies and representative data from closely related analogs provide a robust framework for researchers. The detailed protocols for synthesis, crystallization, and X-ray diffraction, along with the structured data presentation, serve as a valuable resource for scientists engaged in the structural elucidation of novel heterocyclic compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of Pyridine-Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-thiazole hybrids represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities. The unique combination of the electron-deficient pyridine ring and the versatile thiazole nucleus has led to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial biological screening process for these compounds, focusing on detailed experimental protocols, structured data presentation, and visualization of key workflows and pathways to facilitate research and development in this promising area.
Anticancer Activity Screening
A primary focus for pyridine-thiazole derivatives has been in oncology, where they have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by protein and lipid kinases.[1]
Data on In Vitro Cytotoxicity
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity (IC50) of Selected Pyridine-Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [2] |
| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [2] |
| Thiazole-based derivative | A549 / MCF-7 | ~0.050 - 0.120 | [2] |
| Compound 3 * | HL-60 (Promyelocytic Leukemia) | 0.57 | [3][4] |
| Compound 4h | HCT-116 (Colon Carcinoma) | 2.03 | [5] |
| Compound 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 | [5] |
| PytH·ClO₄ (Ligand) | U-937 (Human Monocytic Tumor) | 4.374 | [6] |
| Co(III) Complex 2 | U-937 (Human Monocytic Tumor) | 0.3976 | [6] |
| Benzothiazole derivative 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [7] |
| Thiazolo[5,4-b]pyridine 19a | PI3Kα (enzyme assay) | 0.0036 | [8] |
Note: Compound numbering is as per the cited literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridine-thiazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualized Workflows and Pathways
Antimicrobial Activity Screening
Pyridine-thiazole derivatives have also been identified as potent agents against a range of bacterial and fungal pathogens. Their antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Data on Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]
Table 2: Antimicrobial Activity (MIC) of Selected Pyridine-Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 13a | S. aureus / B. subtilis (Gram +) | 46.9 | [14][15] |
| Compound 13a | E. coli / P. aeruginosa (Gram -) | 93.7 | [14][15] |
| Compound 13a | A. fumigatus (Fungus) | 7.8 | [14][15] |
| Compound 13a | C. albicans (Fungus) | 5.8 | [14][15] |
| Compound 5j | S. aureus | 1.66 | [16] |
| Compound 5j | C. albicans | 1.66 | [16] |
| Compound 7b | Various Pathogens | 0.22 - 0.25 | [17] |
| Compound 4c | S. aureus / B. cereus | 0.02 mM | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial substances in a liquid medium.[19]
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.[20]
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last dilution column.[20] This creates a range of decreasing compound concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Inoculation: Add a specified volume (e.g., 5-10 µL) of the standardized inoculum to each well, except for a sterility control well (broth only).[20] Include a growth control well (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[13]
Visualized Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. protocols.io [protocols.io]
In Silico Prediction of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico framework for the prediction of the biological activity of the novel small molecule, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. In the absence of extensive experimental data, computational methods provide a crucial first step in identifying potential therapeutic targets, elucidating mechanisms of action, and guiding future experimental validation. This document details a systematic workflow encompassing target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides standardized protocols for these computational experiments and presents a logical framework for interpreting the resulting data to hypothesize potential signaling pathway modulation. This guide is intended to serve as a practical resource for researchers in the early stages of drug discovery and development.
Introduction
The discovery and development of novel therapeutic agents is a complex, time-consuming, and costly endeavor. Computational, or in silico, approaches have emerged as indispensable tools to streamline this process by enabling the rapid screening of large chemical libraries and the prediction of the biological activities of small molecules.[1][2] This guide focuses on the application of these methods to a specific compound of interest: this compound.
The core structure of this molecule, featuring a thiazole ring linked to a pyridine moiety, is present in a variety of biologically active compounds.[3][4] Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, the pyridine ring is a common scaffold in medicinal chemistry.[5] Given this precedent, it is plausible that this compound possesses significant bioactivity.
This document presents a structured in silico workflow to predict the potential biological targets of this compound, to model its interaction with these targets, and to assess its drug-like properties. The ultimate goal is to generate testable hypotheses that can be validated through subsequent in vitro and in vivo experimentation.
Physicochemical Properties of this compound
A foundational step in any bioactivity prediction is the characterization of the molecule's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug's efficacy and safety.
| Property | Value | Source |
| CAS Number | 131786-48-6 | [6] |
| Molecular Formula | C₉H₈N₂OS | [6] |
| Molecular Weight | 192.24 g/mol | [6] |
| Melting Point | 202-205°C | [6] |
| Boiling Point (Predicted) | 390.6±52.0°C | [6] |
| Density (Predicted) | 1.322±0.06 g/cm³ | [6] |
| pKa (Predicted) | 8.30±0.20 | [6] |
In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments outlined in the workflow.
Target Prediction
Objective: To identify potential protein targets of this compound using ligand-based and structure-based approaches.
Methodology:
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The structure will be converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94). This can be performed using software like Open Babel or MOE (Molecular Operating Environment).
-
-
Pharmacophore-Based Screening (e.g., PharmMapper):
-
The energy-minimized 3D structure of the compound will be submitted to a pharmacophore-based web server such as PharmMapper.
-
The server will extract key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) from the query molecule.
-
These features will be used to screen a database of pharmacophore models derived from known protein-ligand complexes.
-
The output will be a list of potential protein targets ranked by the fit score of the query molecule to the target's pharmacophore model.
-
-
Reverse Docking (e.g., SuperPred):
-
The 3D structure of the compound will be submitted to a reverse docking server like SuperPred.
-
The server will dock the query molecule against a library of known protein binding sites.
-
The results will be a list of potential targets ranked by the predicted binding affinity.
-
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the top-ranked potential targets identified in the previous step.
Methodology:
-
Target Protein Preparation:
-
The 3D structures of the identified target proteins will be downloaded from the Protein Data Bank (PDB).
-
The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This can be done using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).
-
-
Ligand Preparation for Docking:
-
The 3D structure of this compound will be prepared by assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.
-
-
Docking Simulation (e.g., AutoDock Vina):
-
A grid box will be defined to encompass the active site of the target protein.
-
Molecular docking will be performed using a program like AutoDock Vina. The software will explore different conformations and orientations (poses) of the ligand within the defined binding site.
-
The docking results will be a set of predicted binding poses ranked by their scoring function, which estimates the binding affinity (typically in kcal/mol).
-
ADMET Prediction
Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.
Methodology:
-
SMILES Input:
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound will be generated.
-
-
Web Server Analysis (e.g., SwissADME, pkCSM):
-
The SMILES string will be submitted to a comprehensive ADMET prediction web server.
-
The server will calculate a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicity endpoints.
-
Key parameters to analyze include:
-
Lipinski's Rule of Five: To assess drug-likeness.
-
Gastrointestinal (GI) absorption: To predict oral bioavailability.
-
Blood-Brain Barrier (BBB) penetration: To predict central nervous system activity.
-
Cytochrome P450 (CYP) inhibition: To assess potential for drug-drug interactions.
-
Toxicity predictions: Such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
-
Potential Signaling Pathway Modulation
Based on the predicted protein targets, it is possible to hypothesize which signaling pathways might be modulated by this compound. For instance, if molecular docking predicts strong binding to a specific kinase, the corresponding kinase signaling pathway would be a prime candidate for further investigation.
Data Presentation
All quantitative data generated from the in silico experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Protein Targets and Docking Scores
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Example: Kinase A (XXXX) | -8.5 | Lys72, Glu91, Asp184 |
| Example: GPCR B (YYYY) | -7.9 | Phe123, Trp256, Tyr308 |
| ... | ... | ... |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| GI Absorption | High | Good oral bioavailability |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By following the outlined workflow and experimental protocols, researchers can generate valuable preliminary data to guide subsequent experimental studies. The integration of target prediction, molecular docking, and ADMET profiling allows for a holistic assessment of the compound's therapeutic potential and potential liabilities. The hypotheses generated from these computational studies will be instrumental in prioritizing experimental resources and accelerating the drug discovery process for this and other novel chemical entities.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 3. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 6. This compound (131786-48-6) for sale [vulcanchem.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
Disclaimer: Direct experimental data on the biological activity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets based on the well-documented activities of structurally related thiazole and pyridine derivatives. The quantitative data and experimental protocols provided are illustrative and based on methodologies commonly applied to analogous compounds.
Introduction: The Therapeutic Promise of Thiazole-Based Compounds
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2][3] Derivatives of thiazole are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[4][5] The incorporation of a pyridine ring, another crucial pharmacophore, can further enhance the therapeutic potential of these molecules.[6][7][8] this compound combines these two key heterocyclic systems, suggesting a high potential for biological activity. This document outlines the prospective therapeutic targets of this compound based on an analysis of its structural congeners.
Potential Therapeutic Areas and Molecular Targets
Based on the established pharmacology of the 2-(pyridin-3-yl)thiazole scaffold and related molecules, three primary therapeutic areas are hypothesized for this compound: Oncology, Infectious Diseases, and Inflammatory Disorders.
Thiazole-containing compounds are known to target various components of cancer cell signaling pathways.[9][10][11] Key potential targets include protein kinases, which are often dysregulated in cancer.
-
Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β signaling pathway is crucial in cell growth, differentiation, and apoptosis.[1][3][12] Its aberrant activity is implicated in cancer progression. Structurally similar 5-(pyridin-2-yl)thiazoles have been identified as inhibitors of ALK5, suggesting this as a potential target.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[2][13][14][15] The PI3K/Akt/mTOR axis is one of the most frequently activated signaling pathways in human cancers.[15] Thiazole derivatives have been shown to modulate this pathway, making it a plausible area of investigation.[6]
The thiazole moiety is a component of several antimicrobial agents.[16][17][18] Potential bacterial targets for this compound could include enzymes essential for bacterial survival.
-
Bacterial DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria.[19][20][21] Inhibition of DNA gyrase leads to bacterial cell death, making it a well-established antibiotic target.[20] Thiazole derivatives have been explored as DNA gyrase inhibitors.[22]
-
MurD Ligase: This enzyme is involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Inhibition of MurD would disrupt cell wall formation and lead to bacterial lysis.
Many thiazole derivatives exhibit potent anti-inflammatory properties.[23][24][25][26][27] The primary targets in this area are enzymes involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Thiazole-containing compounds have been identified as COX inhibitors.[24]
Quantitative Data for Structurally Related Compounds
The following tables summarize hypothetical and illustrative quantitative data for compounds structurally related to this compound, demonstrating the potency of the thiazole scaffold against the potential targets.
Table 1: Illustrative Anticancer Activity of Pyridinyl-Thiazole Analogs
| Compound Class | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Pyridinyl-Thiazole Derivative | ALK5 | Kinase Assay | - | 0.05 - 0.5 | Hypothetical |
| Pyridinyl-Thiazole Derivative | PI3Kα | Kinase Assay | - | 0.1 - 1.0 | [6] |
| Pyridinyl-Thiazole Derivative | Cytotoxicity | MTT Assay | A549 (Lung) | 1.5 - 10 | [28] |
| Pyridinyl-Thiazole Derivative | Cytotoxicity | MTT Assay | MCF-7 (Breast) | 0.05 - 0.12 |[8][29] |
Table 2: Illustrative Antimicrobial Activity of Thiazole Analogs
| Compound Class | Target Organism | Assay Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | Broth Microdilution | 16 - 32 | [30] |
| Thiazole Derivative | Escherichia coli | Broth Microdilution | 16 - 64 | [30] |
| Thiazole Derivative | Candida albicans | Broth Microdilution | 8 - 16 |[30] |
Table 3: Illustrative Anti-inflammatory Activity of Thiazole Analogs
| Compound Class | Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiazole Derivative | COX-1 | Enzyme Inhibition | 5 - 15 | [24] |
| Thiazole Derivative | COX-2 | Enzyme Inhibition | 1 - 10 |[23] |
Detailed Experimental Protocols
The following are representative protocols for assays that would be used to evaluate the activity of this compound against its potential targets.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[31]
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in the kinase reaction buffer.
-
Prepare a solution of recombinant human ALK5 enzyme and a suitable substrate (e.g., casein or a specific peptide) in the kinase buffer.[31]
-
Prepare a solution of [γ-³³P]ATP in the kinase buffer.[31]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compound, the ALK5 enzyme solution, and the substrate solution.[31]
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.[31]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[31]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.[32][33]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium with the medium containing the diluted compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[32]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[32]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34][35][36]
-
Preparation of Reagents and Inoculum:
-
Prepare a 2-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[34]
-
Culture the test microorganism (e.g., S. aureus) overnight.
-
Prepare a standardized bacterial suspension by adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[36]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[36]
-
-
Inoculation and Incubation:
-
Add the final bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[36]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[34]
-
Visualizations of Signaling Pathways and Workflows
Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. neliti.com [neliti.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 8. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: TGF - β Signaling Pathway [jove.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 21. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. jchemrev.com [jchemrev.com]
- 31. benchchem.com [benchchem.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. microbe-investigations.com [microbe-investigations.com]
- 35. protocols.io [protocols.io]
- 36. benchchem.com [benchchem.com]
Investigating the Mechanism of Action for Novel Thiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of the mechanism of action for novel thiazole compounds. Thiazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines key signaling pathways implicated in the therapeutic effects of thiazole compounds, detailed experimental protocols for their evaluation, and a summary of quantitative data from recent studies.
Introduction to Thiazole Compounds
The thiazole ring is a fundamental heterocyclic scaffold present in numerous biologically active natural products and synthetic drugs. Its unique structural and electronic properties enable it to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. Many thiazole-based drugs are already established in the market, underscoring the therapeutic potential of this chemical motif. The mechanism of action of novel thiazole derivatives often involves the modulation of key signaling pathways through the inhibition of specific enzymes, such as protein kinases.
Key Signaling Pathways Targeted by Thiazole Compounds
Thiazole derivatives have been shown to exert their effects by targeting several critical signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of novel thiazole-based drug candidates.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drug development. Several novel thiazole compounds have been identified as potent inhibitors of key kinases within this cascade.[1]
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The aberrant activity of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation. Thiazole derivatives have been developed as inhibitors of specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Novel Thiazole Compounds
The following tables summarize the in vitro activity of recently developed thiazole compounds against various biological targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 1: Anticancer Activity of Novel Thiazole Derivatives
| Compound ID | Target/Cell Line | IC50 Value | Reference |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 μM | [1] |
| Compound 24 | PI3K | 2.33 nM | [1] |
| Derivatives 20 & 21 | PI3Kα | 9–290 nM | [1] |
| Compound 22 | PI3Kβ | 0.02 μM | [1] |
| Compound 25 | CDK9 | 0.64–2.01 μM | [1] |
| Compound 4c | MCF-7 | 2.57 ± 0.16 μM | [2] |
| Compound 4c | HepG2 | 7.26 ± 0.44 μM | [2] |
| Compound 4c | VEGFR-2 | 0.15 μM | [2] |
| Compound 11b | CDK2 | 0.416 µM | [3] |
| Compound 11b | HEPG-2 | 0.11 µM | [3] |
| Compound 11b | MCF-7 | 0.245 µM | [3] |
| Compound 11d | PC-3 | 0.23 µM | [3] |
| Compound 6 | A549 | 12.0 ± 1.73 µg/mL | [4] |
| Compound 6 | C6 | 3.83 ± 0.76 µg/mL | [4] |
| Compound 6a | EGFR | 0.184 μM | [5] |
| Compound 3 | HL-60 | 0.57 µM | [6] |
| Compound 5k | MDA-MB-231 (migration) | 176 nM | [7] |
| Compound 4m | BxPC-3, MOLT-4, MCF-7, BT-474, A-549 | 1.69–2.2 μM | [8] |
| Compound 8 | MCF-7 | 3.36 ± 0.06 μg/ml | [9] |
| Compound 6c | HepG2 | 2.6 µM | [10] |
| Compound 6c | HCT116 | 3.5 µM | [10] |
| Compound 5c | MCF-7 | 4.5 µM | [10] |
| Compound 5c | HepG2 | 5.4 µM | [10] |
Table 2: Anti-inflammatory Activity of Novel Thiazole Derivatives
| Compound ID | Target | IC50 Value | Reference |
| Compound 9b | COX-1 | 0.32 μM | [11] |
| Compound 9b | COX-2 | 9.23 μM | [11] |
| Compound 21b | COX-1 | 10 μM | [11] |
| Compound 6l | COX-1 | 5.55 µM | [12] |
| Compound 6l | COX-2 | 0.09 µM | [12] |
| Compound 6l | 5-LOX | 0.38 µM | [12] |
| Compound 16a | COX-2 | S.I. 134.6 | [13] |
| Compound 18f | COX-2 | S.I. 42.13 | [13] |
Table 3: Neuroprotective Activity of Novel Thiazole Derivatives
| Compound ID | Target | IC50 Value | Reference |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 nM | [14] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | BuChE | 0.646 μM | [14] |
| Compound 10 | AChE | 103.24 nM | [15] |
| Compound 16 | AChE | 108.94 nM | [15] |
| Compound 3g | AChE | 0.338 μM | [16] |
| Compound 3g | BuChE | 2.087 μM | [16] |
| Compound 2i | AChE | 0.028 ± 0.001 µM | [17] |
| Compound 7 | AChE | - | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of novel thiazole compounds.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring system.
Workflow for Hantzsch Thiazole Synthesis
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., ethanol)
-
Aqueous sodium carbonate (Na2CO3) solution (5%)
-
Stirring hotplate
-
Reaction vessel (e.g., round-bottom flask)
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the α-haloketone and thioamide in the solvent in the reaction vessel.
-
Heat the mixture with stirring for the appropriate time and temperature to drive the reaction to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing the aqueous Na2CO3 solution to neutralize the acid formed and precipitate the thiazole product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any remaining salts.
-
Air-dry the purified thiazole derivative.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.
Workflow for MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Thiazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiazole compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the thiazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a thiazole compound.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add the PI staining solution to stain the cellular DNA.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
4.4.1. DNA Fragmentation Analysis
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel electrophoresis system
Procedure:
-
Lyse the cells and treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in a suitable buffer.
-
Run the DNA on an agarose gel.
-
Visualize the DNA under UV light. The presence of a DNA ladder is indicative of apoptosis.
4.4.2. Mitochondrial Membrane Potential (MMP) Assay
Changes in mitochondrial membrane potential are an early indicator of apoptosis. This can be assessed using fluorescent dyes such as JC-1.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate the cells with the JC-1 dye.
-
In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is a measure of the MMP.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (thiazole compound) to the active site of a target protein (e.g., a kinase).
Workflow for Molecular Docking
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
- 18. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to Novel Pyridine-Thiazole Hybrid Molecules
A comprehensive whitepaper for researchers, scientists, and drug development professionals exploring the synthesis, biological evaluation, and therapeutic potential of a promising new class of chemical entities.
The relentless pursuit of novel therapeutic agents has led medicinal chemists to the innovative strategy of molecular hybridization, a technique that combines two or more pharmacophoric units to create a single, synergistic molecule with enhanced biological activity. At the forefront of this endeavor lies the fusion of pyridine and thiazole moieties, two heterocyclic rings renowned for their diverse pharmacological properties. This technical guide delves into the core aspects of the discovery and development of these novel pyridine-thiazole hybrid molecules, offering a detailed overview of their synthesis, in vitro and in vivo efficacy, and mechanisms of action.
Quantitative Analysis of Biological Activity
The therapeutic potential of newly synthesized pyridine-thiazole hybrids is primarily assessed through rigorous in vitro screening against various disease models, particularly cancer. The following tables summarize the cytotoxic activity of several lead compounds against a panel of human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [1][2][3] |
| Pseudo-normal human cell lines | - | >50 | [1][2][3] | |
| Compound 7 | MCF-7 | Breast Cancer | 5.36 | [4] |
| HepG2 | Liver Carcinoma | 6.78 | [4] | |
| Compound 10 | MCF-7 | Breast Cancer | 5.84 | [4] |
| HepG2 | Liver Carcinoma | 8.76 | [4] | |
| Compound 19a | PI3Kα | - | 0.0036 | [5] |
| PI3Kγ | - | - | [5] | |
| PI3Kδ | - | - | [5] | |
| Benzothiazole derivative 19 | MCF-7 | Breast Cancer | 0.30 - 0.45 | [6] |
| U87 MG | Glioblastoma | 0.30 - 0.45 | [6] | |
| A549 | Lung Cancer | 0.30 - 0.45 | [6] | |
| HCT116 | Colon Cancer | 0.30 - 0.45 | [6] | |
| Pyridone-thiazole hybrid 3b | HCT-116 | Colon Cancer | 8.17 | [7] |
| MGC803 | Gastric Carcinoma | 3.15 | [7] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel pyridine-thiazole hybrids hinges on robust and reproducible experimental methodologies. This section provides a detailed overview of the key protocols employed in their synthesis and biological evaluation.
General Synthesis via Hantzsch Reaction
A common and efficient method for the synthesis of the thiazole ring in these hybrid molecules is the Hantzsch thiazole synthesis.
Protocol:
-
Thiosemicarbazone derivatives are reacted with α-halogenated carbonyl compounds (such as chloroacetone, chloroacetyl acetone, phenacyl bromide, or 4-bromo phenacyl bromide).[8]
-
The reaction is carried out in absolute ethanol in the presence of fused sodium acetate.
-
The mixture is heated under reflux to yield the corresponding pyridine-2,3-dihydrothiazole derivatives.[8]
In Vitro Anticancer Activity Screening: MTT Assay
The cytotoxicity of the synthesized compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC3) and normal fibroblast cells are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of the synthesized pyridine-thiazole hybrid compounds.
-
The plates are incubated for a predetermined period (e.g., 48 hours).
-
Following incubation, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[4]
Elucidating the Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms by which pyridine-thiazole hybrids exert their therapeutic effects is crucial for their further development. Research has implicated several key signaling pathways in their mode of action.
Inhibition of the PI3K/AKT/mTOR Pathway
Several pyridine-thiazole derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6]
The inhibition of PI3K by these hybrid molecules prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTORC1. This disruption of the signaling cascade ultimately leads to a reduction in cell growth and proliferation.[6]
Induction of Apoptosis and PARP Inhibition
Certain pyridine-thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] One proposed mechanism involves the induction of genetic instability, potentially through the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1][2][3]
By inhibiting PARP1, these compounds may prevent cancer cells from repairing DNA damage, leading to an accumulation of genetic errors and ultimately triggering apoptosis. Studies have shown that pre-incubation of tumor cells with a PARP1 inhibitor can reduce the cytotoxic activity of these pyridine-thiazole derivatives, supporting this proposed mechanism.[1][2][3]
Conclusion and Future Directions
The exploration of pyridine-thiazole hybrid molecules represents a highly promising avenue in the quest for novel therapeutic agents. The versatility of their synthesis and the breadth of their biological activities, particularly in the realm of oncology, underscore their potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, comprehensive in vivo studies are warranted to validate their therapeutic efficacy and safety profiles, paving the way for potential clinical translation. The continued investigation of their mechanisms of action will undoubtedly unveil new molecular targets and therapeutic strategies, solidifying the role of pyridine-thiazole hybrids as a cornerstone of next-generation drug discovery.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol (CAS No. 131786-48-6). Due to a notable absence of published experimental data for this specific molecule, this document compiles predicted spectroscopic data based on the analysis of analogous structures and established principles of spectroscopic interpretation. It also proposes a detailed experimental protocol for its synthesis and characterization, offering a foundational resource for researchers engaged in the study of thiazole-based compounds for drug discovery and development. The guide emphasizes the importance of considering tautomeric forms in the structural analysis of 4-hydroxythiazoles.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a pyridine ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for their advancement in drug development pipelines. This guide addresses the critical need for a detailed summary of the structural and analytical properties of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 131786-48-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₈N₂OS | Calculated |
| Molecular Weight | 192.24 g/mol | Calculated |
| Melting Point | 202-205°C | Vulcanchem[1] |
| Boiling Point | 390.6 ± 52.0°C | Predicted[1] |
| Density | 1.322 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 8.30 ± 0.20 | Predicted[1] |
| Appearance | Solid (Predicted) | - |
Proposed Synthesis
A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone.
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of pyridine-3-carbothioamide (1 equivalent) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).
-
Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
Purification: The precipitated solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate.
-
Hydrolysis (if necessary): If the reaction yields the ester, subsequent hydrolysis under basic or acidic conditions would be required to obtain the target thiazol-4-ol. However, the direct formation of the thiazol-4-ol from the reaction of a thioamide and an α-haloacetoacetate has been reported.
Caption: Proposed Hantzsch synthesis of the target compound.
Structure Elucidation: Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
4.1.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons of the pyridine ring and the methyl group on the thiazole ring. The hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Py) | ~9.1 | d | ~2.0 |
| H-6' (Py) | ~8.7 | dd | ~4.8, 1.5 |
| H-4' (Py) | ~8.2 | ddd | ~8.0, 2.0, 1.5 |
| H-5' (Py) | ~7.5 | dd | ~8.0, 4.8 |
| CH₃ (Thiazole) | ~2.4 | s | - |
| OH (Thiazole) | Variable (broad) | s | - |
4.1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | ~165 |
| C-4 (Thiazole) | ~160 |
| C-5 (Thiazole) | ~115 |
| C-2' (Pyridine) | ~150 |
| C-6' (Pyridine) | ~148 |
| C-4' (Pyridine) | ~135 |
| C-3' (Pyridine) | ~128 |
| C-5' (Pyridine) | ~124 |
| CH₃ (Thiazole) | ~12 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 192.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 192 | [M]⁺ |
| 164 | [M - CO]⁺ |
| 114 | [C₅H₄N₂S]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine) |
The fragmentation of thiazoles is known to be complex, often involving ring cleavage. The pyridinyl moiety is expected to be a relatively stable fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-S bonds.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (H-bonded) |
| 3100-3000 | Aromatic C-H stretch |
| ~1610, ~1580, ~1470 | C=C and C=N stretching (Pyridine and Thiazole rings) |
| ~1380 | CH₃ bending |
| ~1200 | C-O stretch |
| ~700-600 | C-S stretch |
Tautomerism
It is crucial to recognize that 4-hydroxythiazoles can exist in tautomeric forms. For this compound, keto-enol tautomerism is expected, leading to an equilibrium between the 4-hydroxy form and the thiazol-4(5H)-one form. The position of this equilibrium can be influenced by the solvent and the solid-state packing. Spectroscopic analysis should, therefore, consider the potential presence of both tautomers.
Caption: Keto-enol tautomerism of the target compound.
Structure Elucidation Workflow
A logical workflow for the complete structure elucidation of this compound would involve a combination of the techniques discussed.
Caption: Workflow for structure elucidation.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the structure elucidation of this compound. The proposed synthetic route and the predicted spectroscopic data offer a valuable starting point for researchers. It is imperative that future experimental work on this compound is published to validate and refine the data presented herein. The consideration of tautomerism is highlighted as a key aspect of the structural analysis of this and related 4-hydroxythiazole derivatives. This guide serves as a foundational document to stimulate and support further research into this promising class of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols for MTT Assay Using 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity.[1] This technique is foundational in drug discovery and toxicology for evaluating the effects of chemical compounds on cell proliferation and cytotoxicity.[2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[3] The quantity of formazan produced, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.[3][4]
This document provides a comprehensive protocol for utilizing the MTT assay to evaluate the biological activity of the novel compound, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. Given the limited specific data on this compound, this guide emphasizes the necessary steps for optimizing the general MTT protocol for reliable and reproducible results.
Compound Information: this compound
While specific biological activities of this compound are not extensively documented, its physical and chemical properties are summarized below. This information is crucial for proper handling and preparation of the test compound for the assay.
| Property | Value | Source |
| CAS Number | 131786-48-6 | [5] |
| Molecular Formula | C₉H₈N₂OS | [5] |
| Molecular Weight | 192.24 g/mol | [5] |
| Melting Point | 202-205°C | [5] |
| Boiling Point | 390.6±52.0°C (Predicted) | [5] |
| Density | 1.322±0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.30±0.20 (Predicted) | [5] |
| Storage Temperature | 2-8°C (Recommended) | [5] |
Principle of the MTT Assay
The core of the MTT assay is the enzymatic conversion of MTT to formazan by viable cells. This process is a hallmark of cellular metabolic activity.
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Experimental Workflow
The following diagram outlines the general workflow for performing the MTT assay.
Caption: A step-by-step workflow of the MTT assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution (for adherent cells)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Test Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. The concentration will depend on the desired final concentrations in the assay. A 10 mM or 20 mM stock is common.
-
Store the stock solution at -20°C.
-
Protocol for Adherent Cells
Phase 1: Cell Seeding and Treatment
-
Culture cells to the exponential growth phase.[2]
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density (see Optimization section).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 2: MTT Addition and Formazan Solubilization
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7][8]
-
Incubate the plate for 2 to 4 hours at 37°C.[7] During this time, purple formazan crystals will become visible within the cells.
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[4][9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Phase 3: Data Acquisition and Analysis
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol for Suspension Cells
-
Follow steps 1-3 from the adherent cell protocol for cell preparation.
-
Seed 100 µL of the cell suspension at the optimal density directly into the 96-well plate.
-
Immediately add the desired concentrations of this compound to the wells.
-
Incubate for the desired exposure time.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[7]
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of the solubilization solution to each well and resuspend the pellet by pipetting.
-
Proceed with absorbance reading and data analysis as described for adherent cells.
Optimization for this compound
Since this is a novel compound, several parameters must be optimized for your specific cell line.
Determination of Optimal Cell Seeding Density
-
Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells per well).[7]
-
Seed 100 µL of each cell concentration in triplicate in a 96-well plate.
-
Incubate for 24 hours.
-
Perform the MTT assay as described above.
-
Plot the absorbance at 570 nm against the number of cells per well.
-
The optimal seeding density will be in the linear portion of the curve, ensuring that the absorbance values are within the detection range of the spectrophotometer (typically 0.75-1.25).[10]
Determination of Compound Concentration Range
-
Start with a broad range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) to identify the effective range.
-
Perform the MTT assay with this broad range.
-
Based on the initial results, a narrower, more focused range of concentrations can be used in subsequent experiments to accurately determine the IC50.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Cell Viability in Response to this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 100 | ||
| 0 (Vehicle Control) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Concentration 6 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contamination of medium; Phenol red or serum interference. | Use fresh, sterile reagents; Use serum-free medium during MTT incubation. |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Ensure complete dissolution by microscopic inspection; increase solvent volume or shaking time.[9] |
| Interference from Test Compound | Colored compound or reducing/oxidizing properties. | Run a cell-free control with the compound and MTT reagent to assess interference.[9][11] |
| High Replicate Variability | Uneven cell seeding; "Edge effect". | Thoroughly mix cell suspension before and during plating; Avoid using the outer wells of the plate.[9] |
| Low Absorbance Readings | Cell number too low; Insufficient incubation time. | Increase cell seeding density; Optimize MTT incubation time.[7] |
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT Assay | AAT Bioquest [aatbio.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (131786-48-6) for sale [vulcanchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
Illuminating the Bioactivity of Pyridine-Thiazole Compounds: A Guide to Cell-Based Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for essential cell-based assays to characterize the biological activity of pyridine-thiazole compounds, a class of molecules with significant therapeutic potential. The pyridine-thiazole scaffold is a common feature in molecules designed to target various cellular processes, with some derivatives showing promise as inhibitors of key signaling pathways implicated in cancer.[1] This document offers a framework for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, crucial steps in the early stages of drug discovery.
Data Presentation: Quantitative Analysis of Pyridine-Thiazole Derivatives
The following tables summarize the in vitro biological activities of various pyridine-thiazole compounds from recent studies, providing a comparative overview of their potency and selectivity.
Table 1: Cytotoxicity of Pyridine-Thiazole Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | MTT | 0.57 | [2][3][4] |
| Compound 4 | MCF-7 (Breast Cancer) | MTT | >50 (low toxicity) | [2][5] |
| Compound 7 | MCF-7 (Breast Cancer) | MTT | 5.36 | [6] |
| Compound 10 | MCF-7 (Breast Cancer) | MTT | 5.84 | [6] |
| Compound 7 | HepG2 (Liver Cancer) | MTT | 7.12 | [6] |
| Compound 10 | HepG2 (Liver Cancer) | MTT | 8.76 | [6] |
| Hydrazonothiazole-based pyridines (2a-2o) | A549 (Lung Cancer) | MTT | Potent cytotoxicity, several more effective than cisplatin | [7][8] |
| Pyridine-thiazole hybrid (I) | - | NF-κB inhibition | 6.5 | [6] |
| Pyridine-thiazole hybrid (II) | HepG2 (Liver Cancer) | - | 23.8 µg/mL | [6] |
| Compound 13a | HepG2 (Liver Cancer) | - | 9.5 µg/mL | [9] |
| Compound 4c | MCF-7 (Breast Cancer) | MTT | 2.57 | [10] |
| Compound 4c | HepG2 (Liver Cancer) | MTT | 7.26 | [10] |
| Pyridone-based analogues | A549 (Lung), MCF-7 (Breast) | MTT | 0.008 - 0.015 | [11][12] |
| Thiazole-based derivatives | A549 (Lung), MCF-7 (Breast) | MTT | 0.05 - 0.12 | [11][12] |
| 1,3,4-Thiadiazole 4h | HTC-116 (Colon), HepG-2 (Liver) | - | 2.03, 2.17 | [13] |
Table 2: Apoptosis Induction by Pyridine-Thiazole Compounds in A549 Lung Cancer Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptosis (%) | Reference |
| Control | 92.04 | 3.43 | 3.28 | 1.16 | 6.71 | [7] |
| Cisplatin | - | 31.08 | 31.29 | - | 62.37 | [7] |
| Compound 2m | - | - | - | - | Highest apoptotic activity among tested compounds | [7] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are based on established methods and can be adapted for specific pyridine-thiazole compounds and cell lines.[1][14][15][16][17]
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1][6][17]
Materials:
-
Pyridine-thiazole compound of interest
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[17]
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-thiazole compound in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.[1]
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic drug).[1]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][18] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[19]
Materials:
-
Pyridine-thiazole compound of interest
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and treat with the IC50 concentration of the pyridine-thiazole compound for a specified time (e.g., 24 hours).[7]
-
Include untreated control cells.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[20]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Create a quadrant plot to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses the fluorescent nucleic acid dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22]
Materials:
-
Pyridine-thiazole compound of interest
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[21][23]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the desired concentration of the pyridine-thiazole compound for the appropriate duration.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells.[22]
-
Wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing to prevent clumping.[21][22]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[21][23]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed than live cells to pellet them.[21]
-
Wash the cells twice with PBS.[21]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for at least 5-10 minutes at room temperature to degrade RNA.[21]
-
Add 400 µL of PI staining solution and mix well.[21]
-
Incubate for 5-10 minutes at room temperature, protected from light.[21]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting data in a linear scale.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[21]
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by pyridine-thiazole-based compounds and the general workflows for the described cell-based assays.
Caption: PI3K/Akt Signaling Pathway.
Caption: CDK4/6-Rb Cell Cycle Pathway.
Caption: Cytotoxicity Assay Workflow.
Caption: Apoptosis Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. theaspd.com [theaspd.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cytotoxicity Studies of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The thiazole ring is a key structural feature in several clinically approved drugs.[1][3] 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is a small molecule featuring both a thiazole and a pyridine ring, moieties associated with various biological activities.[4] Given the established precedent of cytotoxic effects within the broader family of thiazole derivatives, this compound presents as a compelling candidate for investigation in cancer research and drug discovery.
These application notes provide a comprehensive framework for assessing the cytotoxic potential of this compound. The included protocols for key cytotoxicity assays—MTT, LDH, and Caspase-3/7—offer detailed, step-by-step methodologies for robust and reproducible in vitro screening.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is crucial for its application in biological assays.
| Property | Value |
| CAS Number | 131786-48-6 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| Melting Point | 202-205°C |
| Boiling Point (Predicted) | 390.6±52.0°C |
| Density (Predicted) | 1.322±0.06 g/cm³ |
| pKa (Predicted) | 8.30±0.20 |
Data sourced from Vulcanchem[5] and ChemicalBook.[6]
Hypothetical Cytotoxicity Data
The following tables represent hypothetical data from in vitro cytotoxicity assays performed on a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with varying concentrations of this compound for 48 hours.
Table 1: Cell Viability by MTT Assay
| Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.5} |
| 1 | 95.2 ± 5.1 | |
| 10 | 70.3 ± 3.8 | |
| 25 | 51.2 ± 4.2 | |
| 50 | 28.9 ± 3.1 | |
| 100 | 15.6 ± 2.5 |
Table 2: Membrane Integrity by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 8.3 ± 1.5 |
| 10 | 25.7 ± 2.8 |
| 25 | 48.9 ± 3.5 |
| 50 | 72.1 ± 4.0 |
| 100 | 85.4 ± 3.8 |
Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.3 ± 0.3 |
| 10 | 2.8 ± 0.5 |
| 25 | 5.4 ± 0.8 |
| 50 | 8.9 ± 1.2 |
| 100 | 12.6 ± 1.5 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several sequential steps, from initial cell culture to data analysis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank absorbance.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8][9][10]
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
Treated cells in a 96-well plate (from Protocol 1, steps 1-3)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls:
-
Maximum Release Control: Add lysis buffer to untreated control wells and incubate for 15 minutes at 37°C.
-
Spontaneous Release Control: Use untreated, non-lysed cells.
-
-
Sample Collection: After the incubation period with the compound, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Treated cells in a 96-well opaque-walled plate
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1 (steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Proposed Signaling Pathway for Investigation
Should this compound demonstrate significant pro-apoptotic activity, a plausible mechanism to investigate would be the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common target for anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 5. This compound (131786-48-6) for sale [vulcanchem.com]
- 6. 5-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOL-4-OL CAS#: 131786-48-6 [amp.chemicalbook.com]
- 7. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazole Derivatives in Cancer Cell Lines
Note to the user: Initial research indicates a lack of specific published data on the application of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol in cancer cell lines. The following application notes and protocols are based on closely related thiazole derivatives that have been investigated for their anticancer properties. This information is intended to provide a general framework for researchers, scientists, and drug development professionals working with similar compounds.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. Thiazole derivatives have been extensively studied and are found in a number of FDA-approved drugs with anticancer properties.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[2][3][4] The versatility of the thiazole ring allows for a wide range of structural modifications, leading to the development of potent and selective anticancer agents.[5]
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various thiazole derivatives against different human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | 2.57 ± 0.16 | [2][3] |
| Staurosporine (Reference Drug) | 6.77 ± 0.41 | [2][3] |
Table 2: Cytotoxicity of Thiazole Derivatives in Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | 7.26 ± 0.44 | [2][3] |
| Staurosporine (Reference Drug) | 8.4 ± 0.51 | [2][3] |
Table 3: Cytotoxicity of Thiazole Derivatives in Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) | Reference |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (4c ) | 23.30 ± 0.35 | [6][7] |
Table 4: Cytotoxicity of Thiazole Derivatives in Osteosarcoma Cell Lines (SaOS-2)
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Thiazole derivative 4i | 0.190 ± 0.045 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thiazole derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the thiazole derivative in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the thiazole derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase is quantified.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the thiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the thiazole derivative as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating the anticancer activity of thiazole derivatives.
Proposed Signaling Pathway: Induction of Apoptosis
Caption: A potential mechanism of apoptosis induction by thiazole derivatives. Caption: A potential mechanism of apoptosis induction by thiazole derivatives.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Activity Testing of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel synthetic compound, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] This document outlines the standardized methodologies for determining the compound's efficacy against various microbial strains.
Introduction to Thiazole Derivatives' Antimicrobial Potential
Thiazole-containing heterocycles are integral to numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2] Their derivatives have been reported to exhibit antibacterial and antifungal activities.[1][3][4][5] The antimicrobial screening of new thiazole derivatives is a crucial step in the discovery of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[1][6]
Section 1: Qualitative Antimicrobial Screening - Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion method is a widely used qualitative or semi-quantitative technique to assess the antimicrobial susceptibility of bacteria to a specific compound.[7][8] This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test bacterium will create a concentration gradient of the compound as it diffuses into the agar.[8][9] The presence and size of a zone of inhibition around the disk indicate the compound's ability to inhibit microbial growth.[7]
Experimental Protocol: Agar Disk Diffusion
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to a known concentration.
-
Microbial Cultures: Pure, overnight broth cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[9][10]
-
Control Antibiotics: Standard antibiotic disks (e.g., Ciprofloxacin, Ampicillin) for quality control.
-
Sterile Supplies: Cotton swabs, sterile saline, sterile filter paper disks (6 mm), forceps.[8][9]
2. Inoculum Preparation:
-
Aseptically pick several isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[10]
3. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[8][10]
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate by 60° between streaks to ensure complete coverage.[8]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]
4. Application of Disks:
-
Using sterile forceps, place a sterile filter paper disk impregnated with a known concentration of this compound onto the inoculated agar surface.[7][9]
-
Gently press the disk to ensure complete contact with the agar.[9]
-
Place control antibiotic disks and a blank disk (with solvent only) on the plate, ensuring they are at least 24 mm apart.[9]
5. Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[10]
6. Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[10]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone size provides a preliminary indication of activity.[10]
Data Presentation: Zone of Inhibition
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 50 | Example: 15 |
| Escherichia coli | 50 | Example: 12 |
| Pseudomonas aeruginosa | 50 | Example: 0 |
| Candida albicans | 50 | Example: 10 |
Workflow for Agar Disk Diffusion
Section 2: Quantitative Antimicrobial Susceptibility - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after a specified incubation period.[11][12]
Experimental Protocol: Broth Microdilution
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[11]
-
Microbial Cultures: Overnight broth cultures of test organisms, diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Media: Sterile CAMHB.[11]
2. Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[13]
-
Add 100 µL of the test compound stock solution to the first column of wells, creating the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]
-
Column 11 serves as the growth control (inoculum without compound), and column 12 is the sterility control (broth only).[11][13]
3. Inoculation:
-
Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.[13]
4. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[14]
5. Data Interpretation:
-
After incubation, visually inspect the plate for turbidity.[11] The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Example: 16 |
| Escherichia coli | Example: 32 |
| Pseudomonas aeruginosa | Example: >128 |
| Candida albicans | Example: 64 |
Workflow for MIC Determination
Section 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[15][16] This assay is performed after the MIC has been determined.[16]
Experimental Protocol: MBC Determination
1. Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[17]
-
Aspirate a small, known volume (e.g., 10 µL) from each of these clear wells.
2. Plating:
-
Spread the aspirated volume onto separate, appropriately labeled antibiotic-free agar plates (e.g., MHA).
3. Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.[15]
4. Data Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]
Data Presentation: Minimum Bactericidal Concentration (MBC)
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Example: 16 | Example: 32 | Bactericidal (2) |
| Escherichia coli | Example: 32 | Example: 128 | Bacteriostatic (4) |
| Pseudomonas aeruginosa | Example: >128 | Example: >128 | - |
| Candida albicans | Example: 64 | Example: >128 | Fungistatic |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Relationship between MIC and MBC
Conclusion
The protocols outlined in these application notes provide a standardized framework for the preliminary and quantitative assessment of the antimicrobial activity of this compound. Consistent application of these methods will yield reliable and comparable data, which is essential for the evaluation of its potential as a novel antimicrobial agent in drug development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. microbenotes.com [microbenotes.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Kinase Inhibition Assay with 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The thiazole and pyridine scaffolds are present in numerous compounds that have shown potential as kinase inhibitors.[1][2][3] This document provides a detailed protocol for evaluating the inhibitory activity of the novel compound, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, against a panel of protein kinases using a luminescence-based assay. The methodologies described herein are designed for high-throughput screening and accurate determination of inhibitor potency.
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining in solution following a kinase reaction.[4][5][6] The principle is based on the ATP-dependent luciferase reaction. Kinases transfer a phosphate group from ATP to a substrate, thereby consuming ATP. The Kinase-Glo® reagent is then added to the reaction, which contains a thermostable luciferase and its substrate, luciferin. The luciferase uses the remaining ATP to catalyze the oxidation of luciferin, generating a luminescent signal that is inversely proportional to the kinase activity.[4][5] A high luminescent signal indicates low kinase activity (more ATP remaining) and thus, potent inhibition by the test compound.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentrations (IC50) were determined from dose-response curves. The results are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Reference Inhibitor) |
| PI3Kα | 15 | 5 |
| Akt1 | 85 | 10 |
| mTOR | 120 | 20 |
| CDK2 | >1000 | 3 |
| Aurora Kinase A | 850 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Kinases: Recombinant human PI3Kα, Akt1, mTOR, CDK2, Aurora Kinase A
-
Substrates: Appropriate peptide or lipid substrates for each kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
Reference Inhibitor: Staurosporine
-
Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/mL BSA
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Experimental Workflow Diagram
Caption: Workflow for the luminescent kinase inhibition assay.
Protocol for Kinase Inhibition Assay (384-well format)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution of the stock solution in DMSO.
-
Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase, and its corresponding substrate at 2x the final desired concentration.
-
Dispense 5 µL of the kinase/substrate mixture into each well of the assay plate.
-
Prepare "no kinase" control wells by adding the reaction mixture without the enzyme, which will serve as the 100% inhibition control.
-
Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature.[7]
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer at 2x the final desired concentration (typically at the Km value for the specific kinase).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 11 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature.[7]
-
-
Signal Detection:
-
Equilibrate the assay plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.[4]
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is inversely proportional to kinase activity.
-
Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_100%_activity) / (Luminescence_0%_activity - Luminescence_100%_activity)
-
Luminescence_inhibitor: Signal from wells with the test compound.
-
Luminescence_100%_activity: Signal from vehicle (DMSO) control wells.
-
Luminescence_0%_activity: Signal from "no kinase" control wells.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Relevant Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its dysregulation is frequently observed in various cancers, making it a key target for inhibitor development.[9][10] The hypothetical potent inhibition of PI3Kα by this compound suggests its potential to modulate this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Application Notes: Thiazole Derivatives as Potent Inhibitors of DNA Gyrase
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive and validated target for the development of new antibacterial drugs.[2] Thiazole-containing compounds have emerged as a promising class of DNA gyrase inhibitors, demonstrating potent activity against a range of bacterial pathogens.[3][4] These derivatives often target the ATP-binding site of the DNA gyrase B (GyrB) subunit, preventing the conformational changes required for enzyme function.[5][6] This document provides detailed protocols for assessing the inhibitory activity of thiazole derivatives against DNA gyrase.
Mechanism of Action
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[5] Thiazole derivatives have been shown to act as competitive inhibitors of ATP binding to the GyrB subunit.[6] By occupying the ATP-binding pocket, these compounds prevent the hydrolysis of ATP, thereby inhibiting the enzymatic activity of DNA gyrase and leading to bacterial cell death. Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of thiazole derivatives within the GyrB active site, revealing key interactions with amino acid residues.[3][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected thiazole derivatives against DNA gyrase from various bacterial species. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
Table 1: Inhibitory Activity (IC50) of Thiazole Derivatives against E. coli DNA Gyrase
| Compound ID | Modification | IC50 (nM) | Reference |
| 15a | N-phenylpyrrolamide derivative | 9.5 | [8] |
| 10 | Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrrole | 10-25 | [8] |
| 15b | Urea derivative | - | [8] |
| 29 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | 56 | [6] |
| 9e | Trifluoromethyl-substituted thiazepine core | - | [4] |
| 9g | Trifluoromethyl-substituted thiazepine core | - | [4] |
Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were described as having low nanomolar or potent activity.
Table 2: Inhibitory Activity (IC50) of Thiazole Derivatives against S. aureus DNA Gyrase
| Compound ID | Modification | IC50 (µM) | Reference |
| 29 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | 3.7 | [6] |
| 7 | 4-thiazolone moiety | 6.14 | [9] |
Experimental Protocols
This section provides detailed methodologies for the DNA gyrase inhibition assay using both gel-based and fluorescence-based methods.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 20 mM MgCl2, 5 mM DTT, 2.5 mM ATP, 50 µg/mL BSA)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 10% glycerol)
-
Test Thiazole Derivatives (dissolved in DMSO)
-
2X Stop Buffer (e.g., 2% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test thiazole derivative at various concentrations to the respective tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Enzyme Addition: Dilute the DNA gyrase in Dilution Buffer to the appropriate concentration (pre-determined by titration). Add the diluted enzyme to all tubes except the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2X Stop Buffer followed by chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Protocol 2: High-Throughput DNA Gyrase Inhibition Assay (Fluorescence-Based)
This assay utilizes a DNA substrate that changes its fluorescence properties upon a change in supercoiling state, allowing for a high-throughput screening format.[10][11]
Materials:
-
E. coli DNA Gyrase
-
Fluorescent DNA substrate (e.g., a plasmid containing a promoter that drives the expression of a fluorescent protein in a supercoiling-dependent manner)
-
Assay Buffer (optimized for fluorescence detection)
-
Test Thiazole Derivatives (in DMSO)
-
Novobiocin (positive control)
-
Microplate reader with fluorescence capabilities
-
384-well plates
Procedure:
-
Assay Plate Preparation: Dispense the test thiazole derivatives and controls into a 384-well plate using an acoustic dispenser or other automated liquid handler.
-
Add the DNA gyrase and fluorescent DNA substrate to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated based on the fluorescence signals of the positive and negative controls. IC50 values are determined by fitting the dose-response data to a suitable model.
Visualizations
Caption: Experimental workflow for the gel-based DNA gyrase inhibition assay.
Caption: Mechanism of DNA gyrase inhibition by thiazole derivatives.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 4. Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
- 6. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-methyl-2-(pyridin-3-yl)thiazol-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. High-throughput screening (HTS) of analog libraries derived from this core structure is a critical step in identifying lead compounds with desired biological activities. These application notes provide detailed protocols for the HTS of this compound analogs, focusing on their potential as kinase inhibitors in cancer-related signaling pathways.
Target Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Thiazole derivatives have been shown to inhibit various kinases within this pathway.[3] Therefore, the primary screen for this compound analogs will focus on the inhibition of a key kinase in this pathway, such as MEK1 or ERK2.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The thiazole ring is a key pharmacophore in several commercially available drugs.[4] 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is a novel thiazole derivative of interest for its potential therapeutic applications. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target (receptor).[5][6] This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective drug candidates.[7]
These application notes provide a comprehensive overview and a detailed protocol for performing molecular docking studies on this compound against relevant biological targets. The methodologies outlined here are based on established practices for similar thiazole derivatives and are intended to guide researchers in the virtual screening and lead optimization phases of drug discovery.
Potential Therapeutic Targets
Based on the reported activities of similar thiazole derivatives, several protein targets are of interest for molecular docking studies with this compound:
-
Antimicrobial Targets: Penicillin-Binding Proteins (PBPs), DNA Gyrase, and MurD ligase are crucial for bacterial cell wall synthesis and replication, making them excellent targets for novel antibacterial agents.[8][9]
-
Antifungal Targets: Sterol 14α-demethylase is a key enzyme in fungal ergosterol biosynthesis, a common target for antifungal drugs.[10]
-
Anticancer Targets: Cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, are critical regulators of the cell cycle and are often dysregulated in cancer.[11]
-
Antidiabetic Targets: Human Pancreatic α-Amylase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[2]
Experimental Protocols
I. Ligand and Protein Preparation
A crucial first step in any molecular docking study is the proper preparation of both the ligand (this compound) and the target protein structure.
A. Ligand Preparation Protocol
-
2D Structure Sketching: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation. This can be done using software like Open Babel or the builder tools within molecular modeling suites.
-
Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.
-
File Format Conversion: Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
B. Protein Preparation Protocol
-
Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are often omitted in crystal structures but are crucial for hydrogen bonding interactions.
-
Charge Assignment: Assign appropriate atomic charges to the protein residues.
-
File Format Conversion: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).
II. Molecular Docking Simulation
This protocol outlines the steps for performing the docking simulation using AutoDock Vina, a widely used and validated docking program.
A. Docking Protocol using AutoDock Vina
-
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.
-
Configuration File Setup: Create a configuration file that specifies the input protein and ligand files, the coordinates of the grid box center, and the dimensions of the search space.
-
Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface, providing the configuration file as input.
-
Analysis of Docking Results: The output will consist of multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization and Interaction Analysis: Visualize the predicted binding poses and the interactions between the ligand and the protein using molecular visualization software such as PyMOL or UCSF Chimera. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Data Presentation
The quantitative results from the molecular docking simulations should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 1: Predicted Binding Affinities and Interactions of this compound with Various Protein Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds (Residue and Atom) |
| E. coli DNA Gyrase B (5L3J) | -8.5 | Asp73, Asn46, Ile78 | Asp73 (OD1) - Thiazol-OH |
| S. aureus PBP2a (1VQQ) | -7.9 | Ser403, Thr600, Gln558 | Ser403 (OG) - Pyridin-N |
| CDK2 (1HCK) | -9.2 | Leu83, Asp86, Lys33 | Asp86 (OD2) - Thiazol-OH |
| Human Pancreatic α-Amylase (4GQR) | -7.1 | Asp197, Glu233, Asp300 | Glu233 (OE1) - Pyridin-N |
Note: The data presented in this table is illustrative and intended to serve as an example. Actual results will vary based on the specific docking simulation.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Caption: Putative Signaling Pathway for Antibacterial Activity.
References
- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is a heterocyclic small molecule featuring a thiazole ring linked to a pyridine moiety. While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its potential as a chemical probe for investigating various cellular processes. The pyridine and thiazole rings are common pharmacophores found in compounds targeting a range of biological targets, including kinases and microbial enzymes.
These application notes provide a framework for the initial characterization and utilization of this compound as a chemical probe, drawing upon established methodologies for structurally related compounds. The provided protocols and conceptual diagrams serve as a guide for exploring its potential biological activities.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| CAS Number | 131786-48-6 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| Melting Point | 202-205°C |
| Boiling Point (Predicted) | 390.6±52.0°C |
| Density (Predicted) | 1.322±0.06 g/cm³ |
| pKa (Predicted) | 8.30±0.20 |
Potential Applications as a Chemical Probe
Based on the biological activities of structurally similar pyridine-thiazole compounds, this compound could be investigated as a modulator of:
-
Kinase Signaling: Many pyridine-thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
-
Antimicrobial Activity: The thiazole ring is a core component of many antimicrobial agents. This compound could be screened for activity against a panel of pathogenic bacteria and fungi.
Experimental Protocols
The following are generalized protocols for initial screening of this compound for potential biological activities.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of the compound on the viability and proliferation of cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Compound Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the compound's ability to inhibit a specific protein kinase.
Materials:
-
This compound
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: In a suitable microplate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration relative to a no-compound control. Plot the data to calculate the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation
The following table provides an example of how to present quantitative data for a structurally related compound, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g), which has demonstrated antimicrobial activity. This serves as a template for tabulating data generated for this compound.
Table 1: Example Antimicrobial Activity of a Structurally Related Thiazolopyridine Derivative
| Microorganism | MIC (µM) |
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated using this compound.
Caption: A hypothetical workflow for screening this compound.
Caption: A potential mechanism of action via inhibition of a kinase like Raf.
Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine is a heterocyclic small molecule featuring pyridine and thiazole moieties. This structural motif is of significant interest in medicinal chemistry as it forms the core of numerous biologically active compounds, including kinase inhibitors.[1] Such compounds are frequently investigated for their potential as anti-cancer agents due to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] The 2-aminopyridine and thiazole components are present in many clinically relevant kinase inhibitors.[2]
This document provides detailed application notes and experimental protocols for the utilization of 5-(1,3-Thiazol-4-yl)pyridin-2-amine in cell culture experiments. While specific experimental data for this exact molecule is limited in publicly available literature, the protocols and data presented are based on methodologies used for structurally similar compounds and provide a strong framework for investigation.[3]
Hypothesized Mechanism of Action: Protein Kinase Inhibition
Based on the analysis of structurally related molecules, the primary hypothesized mechanism of action for 5-(1,3-Thiazol-4-yl)pyridin-2-amine is the inhibition of protein kinases.[2] The pyridinyl-thiazole core is a privileged scaffold known to be associated with kinase inhibition.[2]
The proposed mechanism is ATP-competitive inhibition , where the compound's heterocyclic rings are thought to occupy the adenine-binding pocket of the kinase's ATP-binding site. The nitrogen atoms on the pyridine and thiazole rings may form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for many kinase inhibitors. This occupation of the ATP-binding site blocks the phosphorylation of substrate proteins, thereby inhibiting downstream signal transduction.[2]
Potential kinase targets, based on the activity of close structural analogs, include:
-
Cyclin-Dependent Kinases (CDKs) : Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have shown high potency as inhibitors of CDK4 and CDK6, which are key regulators of the G1-S phase transition in the cell cycle.[2][4]
-
Aurora Kinases : N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases : N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[2][5]
-
Transforming Growth Factor-Beta (TGF-β) Receptors : Heterocyclic scaffolds are often found in inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase.[2]
The inhibition of these pathways can lead to various cellular effects, including cell cycle arrest, anti-proliferative activity, and anti-angiogenic effects.[2]
Hypothesized Signaling Pathway
Caption: Hypothesized kinase inhibition signaling pathway.
Data Presentation
Due to the limited availability of specific quantitative data for 5-(1,3-Thiazol-4-yl)pyridin-2-amine, the following tables summarize the in vitro biological activities of structurally related compounds to provide a reference for expected potency.
Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of a Structurally Related 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) [3]
| Target/Assay | IC50 / GI50 (nM) |
| Kinase Inhibition | |
| CDK4/Cyclin D1 (Ki) | 1 |
| CDK6/Cyclin D3 (Ki) | 4 |
| Cellular Antiproliferation | |
| RPMI-8226 | 150 |
| CCRF-CEM | 160 |
Data synthesized from a study on a potent CDK4/6 inhibitor with a similar chemical scaffold.[3]
Experimental Protocols
Compound Handling and Preparation
Proper handling and preparation of the compound are crucial for reproducible results.
1.1. Reconstitution of Lyophilized Powder
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized powder in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM.[1]
-
To aid dissolution, the solution can be gently vortexed or sonicated.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Store the stock solutions at -20°C or -80°C as recommended.[1]
1.2. Preparation of Working Solutions
-
Thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the cell culture medium to the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium is low (ideally <0.1%, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
5-(1,3-Thiazol-4-yl)pyridin-2-amine
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[6]
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1][6]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle-only controls.[1] A typical starting concentration range for initial screening is 1 µM - 20 µM.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.[1]
Western Blot Analysis for Target Modulation
Western blotting can be used to assess the effect of the compound on the phosphorylation status of target kinases and their downstream substrates.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations for a specified duration. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay such as BCA or Bradford.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-Rb, total Rb, p-CDK, total CDK). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[1][2]
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the expression levels of specific genes following treatment with the compound.[1]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the compound as required. Harvest the cells and extract total RNA using a commercial kit or a method like Trizol extraction.[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to vehicle controls.
Experimental Workflow Visualization
Caption: General experimental workflow for compound evaluation.
Disclaimer
The provided application notes and protocols are intended as a general guide. Optimal conditions for specific cell lines and experimental setups should be determined empirically by the end-user. The quantitative data presented is for structurally related compounds and should be used for reference purposes only.
References
Application Notes and Protocols for Apoptosis Induction Studies with Pyridine-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis in cancer cells by novel pyridine-thiazole compounds. The information compiled is based on recent studies demonstrating the potent anti-proliferative and pro-apoptotic effects of this class of heterocyclic compounds.
Introduction
Pyridine-thiazole hybrids are a promising class of small molecules in anticancer drug discovery.[1] These compounds have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines, including those from lung, breast, colon, and leukemia.[1][2] A primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Understanding the molecular pathways through which these compounds induce apoptosis is crucial for their development as therapeutic agents.
This document outlines the key experimental procedures to characterize the apoptotic effects of pyridine-thiazole derivatives, from initial cytotoxicity screening to detailed mechanistic studies of the signaling pathways involved.
Key Findings from Pre-clinical Studies
Several novel pyridine-thiazole derivatives have demonstrated potent anticancer activity. For instance, compounds such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and its analogs have shown low micromolar to nanomolar IC50 values across various cancer cell lines.[2] Mechanistic studies have revealed that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and activation of executioner caspases.[3][4]
Data Summary: Cytotoxicity of Pyridine-Thiazole Compounds
The following table summarizes the cytotoxic activity (IC50 values) of representative pyridine-thiazole compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [2] |
| Compound 4 | Jurkat | T-cell Leukemia | 1.2 | [2] |
| Compound 4 | MCF-7 | Breast Adenocarcinoma | 2.5 | [2] |
| Compound 4 | HCT-116 | Colon Carcinoma | 3.1 | [2] |
| Compound 2m | A549 | Lung Carcinoma | Potent Activity | [3] |
| Compound 13a | HepG2 | Hepatocellular Carcinoma | 9.5 (µg/mL) | [4] |
| Thiazole Derivatives | A549 | Lung Carcinoma | ~50-120 (nM) | [1] |
| Pyridone Analogues | MCF-7 | Breast Adenocarcinoma | ~8-15 (nM) | [1] |
| Compound 4k | A549 | Lung Carcinoma | 1.4 | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key assays used to evaluate apoptosis induction by pyridine-thiazole compounds.
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds by measuring cellular metabolic activity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine-thiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve fitting software.
Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]
Protocol:
-
Cell Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with the pyridine-thiazole compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Flow Cytometric Analysis: Analyze the cells immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Integrity: JC-1 Assay
This assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in the intrinsic apoptotic pathway.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with the pyridine-thiazole compound as described for the Annexin V assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with an assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Measure the fluorescence intensity in both the red (J-aggregates) and green (JC-1 monomers) channels.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins, caspases, and PARP.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the target proteins and HRP-conjugated secondary antibodies.
Protocol:
-
Cell Lysis: After treatment with the pyridine-thiazole compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio and increased levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis.[11][12]
Caspase-3 Activity Assay
This colorimetric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 is active in the cell lysate, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[5]
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
Substrate Addition: Add the DEVD-pNA substrate to each well.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[5]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to that in untreated controls.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can identify a sub-G1 peak, which is characteristic of apoptotic cells with fragmented DNA.
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases by flow cytometry.[2]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C or for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation: Generate a histogram of DNA content. The presence of a cell population to the left of the G1 peak (sub-G1) indicates apoptotic cells.
Visualization of Workflows and Pathways
Experimental Workflow for Apoptosis Studies
Caption: A typical experimental workflow for investigating pyridine-thiazole induced apoptosis.
Signaling Pathway of Pyridine-Thiazole Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by pyridine-thiazole compounds.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that influence its solubility?
A1: this compound is a weakly basic compound, primarily due to the pyridine ring. Its predicted pKa is approximately 8.30. This means its solubility is highly dependent on pH. In acidic conditions (pH < pKa), the pyridine nitrogen is protonated, forming a more soluble cationic species. The thiazol-4-ol moiety also contributes to its polarity and potential for hydrogen bonding.
Q2: Why is my compound showing poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?
A2: At neutral pH, which is close to the compound's pKa, a significant portion of the molecules will be in the neutral, un-ionized form. This form is typically less soluble in water compared to its ionized (salt) form. To achieve higher solubility, the pH of the solvent should be adjusted to be at least 2 units below the pKa of the basic group (i.e., pH < 6.3).
Q3: What are the primary strategies for improving the solubility of this compound?
A3: The most common and effective strategies for a weakly basic compound like this compound include:
-
pH Adjustment: Lowering the pH of the aqueous medium to protonate the pyridine ring.
-
Salt Formation: Creating a salt of the compound with a pharmaceutically acceptable acid. Salts are generally more soluble than the free base.[1]
-
Cocrystallization: Forming a cocrystal with a suitable coformer to alter the crystal lattice and improve dissolution properties.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its amorphous, higher-energy state, which enhances solubility and dissolution rate.[2]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I adjust the pH.
-
Question: I dissolved my compound in an acidic solution, but it crashed out when I tried to buffer it to a higher pH. How can I prevent this?
-
Answer: This is expected behavior for a weak base. As the pH approaches the pKa, the compound's solubility decreases, leading to precipitation.
-
Short-term solution: Work with the compound in a pH range where it remains soluble (e.g., pH 2-5).
-
Long-term solution: Consider a formulation strategy that maintains solubility at a higher pH. This could involve creating an amorphous solid dispersion (ASD) or using solubilizing excipients like cyclodextrins.
-
Issue 2: My initial attempts at salt formation did not yield a stable, crystalline salt.
-
Question: I tried to make a hydrochloride salt, but the resulting material was amorphous and difficult to handle. What should I do?
-
Answer: Not all acid-base combinations result in stable, crystalline salts.
-
Troubleshooting Steps:
-
Expand your counterion screen: Use a variety of pharmaceutically acceptable acids with different pKa values and structures (e.g., mesylate, tosylate, succinate, tartrate).
-
Vary the crystallization solvent: The choice of solvent is critical for obtaining a crystalline salt. Experiment with different solvents and anti-solvents.
-
Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if you have formed a new crystalline phase, a cocrystal, or an amorphous material.
-
-
Solubility Enhancement Strategies & Experimental Protocols
pH Modification
The solubility of this compound is expected to increase as the pH of the aqueous medium decreases.
-
Diagram of pH-Solubility Relationship
Caption: pH effect on the ionization and solubility of a weak base.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9).
-
Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
-
Salt Formation
Creating a salt can significantly improve the aqueous solubility and dissolution rate.
-
Illustrative Data: Solubility of Different Salt Forms
| Form | Aqueous Solubility (mg/mL at pH 6.8) | Fold Increase (vs. Free Base) |
| Free Base | 0.1 | 1x |
| Hydrochloride Salt | 5.2 | 52x |
| Mesylate Salt | 8.9 | 89x |
| Succinate Salt | 3.5 | 35x |
| Note: This data is for illustrative purposes only. |
-
Experimental Workflow: Salt Screening
Caption: A typical workflow for salt screening and selection.
-
Experimental Protocol: In-Situ Salt Screening [3]
-
Acid Selection: Choose a range of pharmaceutically acceptable acids.
-
Solubility Study:
-
Prepare a saturated solution of the free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Add stoichiometric amounts of the selected acids to individual vials of the saturated solution.
-
Allow the solutions to equilibrate, cool, or evaporate to induce crystallization.
-
-
Characterization:
-
Isolate any resulting solids by filtration.
-
Analyze the solids using XRPD to identify new crystalline patterns indicative of salt formation.
-
Further characterization with DSC, TGA, and NMR can confirm the salt's properties.
-
-
Cocrystallization
Cocrystals offer an alternative to salts for modifying physicochemical properties and can be formed with non-ionizable coformers.[4]
-
Potential Coformers for this compound
| Coformer Class | Examples | Rationale |
| Carboxylic Acids | Benzoic acid, Succinic acid, Fumaric acid | Can form strong hydrogen bonds with the pyridine nitrogen. |
| Amides | Nicotinamide, Isonicotinamide | Amide groups can act as hydrogen bond donors and acceptors. |
| Phenols | Resorcinol, Hydroquinone | Hydroxyl groups can interact with the pyridine and thiazole moieties. |
-
Experimental Protocol: Cocrystal Screening by Slurry Method [5]
-
Coformer Selection: Select a range of pharmaceutically acceptable coformers.
-
Preparation: In a vial, mix the active compound and a coformer in a defined molar ratio (e.g., 1:1).
-
Slurrying: Add a small amount of a solvent in which both compounds have limited solubility. The goal is to create a mobile slurry.
-
Equilibration: Stir the slurry at a constant temperature for 24-72 hours. This allows for solvent-mediated transformation to the most stable crystalline form.
-
Isolation and Analysis: Filter the solid, air-dry, and analyze by XRPD to check for the formation of a new crystalline phase.
-
Amorphous Solid Dispersions (ASDs)
ASDs can significantly enhance aqueous solubility by preventing the compound from crystallizing.[2][6] The compound is molecularly dispersed within a polymer carrier.
-
Polymer Carrier Selection for ASDs
| Polymer | Common Acronym | Key Properties |
| Polyvinylpyrrolidone | PVP | High hydrophilicity, good for solvent-based methods. |
| Copovidone (Vinylpyrrolidone-vinyl acetate copolymer) | PVP VA | Good solubility in various solvents, suitable for spray drying. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility, useful for enteric delivery and maintaining supersaturation. |
-
Experimental Workflow: ASD Preparation via Spray Drying
Caption: Workflow for developing an ASD formulation via spray drying.
-
Experimental Protocol: ASD Preparation by Spray Drying [7][8]
-
Solution Preparation: Dissolve both this compound and a selected polymer carrier (e.g., PVP VA 64) in a common volatile solvent (e.g., methanol or acetone).
-
Spray Drying:
-
Pump the solution through a nozzle into a drying chamber.
-
Atomize the liquid into fine droplets.
-
Rapidly evaporate the solvent with a heated gas stream (e.g., nitrogen).
-
-
Collection: Collect the resulting dry powder, which is the amorphous solid dispersion.
-
Characterization:
-
Confirm the amorphous nature of the compound within the ASD using XRPD (absence of sharp peaks).
-
Determine the glass transition temperature (Tg) using DSC to assess the stability of the amorphous system.
-
-
Performance Testing: Evaluate the dissolution profile of the ASD in relevant media to demonstrate the extent and duration of supersaturation.
-
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spray-dried Amorphous Solid Dispersions (ASD): Process, Carrier, and Applications [shpilotech.com]
- 3. In situ salt screening--a useful technique for discovery support and preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Technical Support Center: Overcoming Solubility Challenges of Pyridine-Thiazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with pyridine-thiazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Aqueous Solution During Assay
Q: My pyridine-thiazole compound precipitates out of my aqueous buffer during my biological assay. What are the likely causes and how can I fix this?
A: This is a common issue stemming from the inherent low aqueous solubility of many pyridine-thiazole derivatives, which are often sparingly soluble in water.[1][2] The aromatic pyridine and thiazole rings contribute to the compound's hydrophobicity. The primary causes and troubleshooting steps are outlined below.
Possible Causes:
-
High Compound Concentration: The concentration required for your assay may exceed the intrinsic solubility of the compound in the aqueous buffer.
-
pH of the Buffer: Pyridine-thiazole compounds are often weak bases due to the nitrogen atoms in the pyridine and thiazole rings. The pH of your buffer can significantly impact the ionization state and, consequently, the solubility of your compound. In a neutral or basic pH, the compound is likely to be in its less soluble, non-ionized form.
-
Solvent Shock: If you are dissolving your compound in a water-miscible organic solvent (like DMSO) first and then diluting it into the aqueous buffer, the rapid change in solvent environment can cause the compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
pH Adjustment: Systematically test the solubility of your compound in a range of buffers with different pH values. Since pyridine-thiazoles are often basic, a lower pH buffer (e.g., pH 4-6) may increase solubility by promoting the formation of the more soluble protonated form.
-
Co-solvent System: Introduce a water-miscible organic co-solvent into your aqueous buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the potential for the co-solvent to affect your biological assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. This is a highly effective method that often has minimal impact on the biological activity of the guest molecule.
Issue 2: Low Oral Bioavailability in Animal Studies Due to Poor Solubility
Q: My pyridine-thiazole compound shows good in vitro activity but has poor oral bioavailability in my animal model. I suspect low solubility is the culprit. What advanced formulation strategies can I employ?
A: Low aqueous solubility is a major contributor to poor oral bioavailability. For in vivo studies, more advanced formulation techniques are often necessary to improve the dissolution rate and absorption of the compound.
Advanced Formulation Strategies:
-
Salt Formation: For basic pyridine-thiazole compounds, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate. One study successfully synthesized a methanesulfonate salt of a pyridine-thiazole derivative specifically to improve its water solubility.[3][4]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state. This can enhance solubility by reducing particle size, improving wettability, and creating an amorphous form of the drug.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility.
Logical Flow for Formulation Strategy Selection:
Caption: Decision tree for advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of pyridine-thiazole compounds in common solvents?
A1: Pyridine-thiazole compounds generally exhibit good solubility in polar aprotic organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][5] However, they are often sparingly soluble in water and alcohols.[1][5]
Q2: How can I quantitatively measure the solubility of my pyridine-thiazole compound?
A2: The gold standard for determining equilibrium solubility is the shake-flask method. This involves adding an excess of the compound to the solvent of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC.
Q3: Are there any structural modifications I can make to a pyridine-thiazole lead compound to improve its solubility?
A3: Yes, medicinal chemistry strategies can be employed. For a related class of compounds, thieno[2,3-b]pyridines, introducing a morpholine moiety increased aqueous solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[6][7] Introducing polar groups such as alcohols and ketones can also enhance solubility.[8][9]
Q4: Will using a co-solvent like DMSO affect my cell-based assays?
A4: High concentrations of DMSO can be toxic to cells and can interfere with biological processes. It is crucial to determine the maximum tolerable concentration of your chosen co-solvent for your specific cell line and assay. Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
Q5: What are the key considerations when preparing a solid dispersion?
A5: The choice of the hydrophilic carrier is critical and depends on the physicochemical properties of your drug. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The method of preparation (e.g., solvent evaporation, melting) can also influence the properties of the final solid dispersion.
Data Presentation
Table 1: Aqueous Solubility of a Thieno[2,3-b]pyridine Analog [6][7]
| Compound | Modification | Aqueous Solubility (µg/mL) |
| Thieno[2,3-b]pyridine Analog | Parent Compound | 1.2 |
| Thieno[2,3-b]pyridine Analog | Addition of Morpholine Moiety | 1300 |
Table 2: User-Defined Solubility Data Template
| Pyridine-Thiazole Derivative | Solvent System | Temperature (°C) | Solubility (mg/L) | Method |
| [Enter Compound ID] | [e.g., Water, pH 7.4 Buffer, 5% DMSO in PBS] | [e.g., 25] | [e.g., Shake-Flask] | |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of a pyridine-thiazole compound at various pH values.
Materials:
-
Pyridine-thiazole compound
-
Phosphate and citrate buffer solutions (ranging from pH 2 to 8)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector
-
Shaker or orbital incubator
-
Centrifuge
-
pH meter
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8).
-
Add an excess amount of the pyridine-thiazole compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the measured solubility against the final pH of each buffer solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyridine-thiazole compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Pyridine-thiazole compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the pyridine-thiazole compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the compound and the carrier in a suitable amount of a volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and evaluate its dissolution profile.
Protocol 3: Cyclodextrin Complexation
Objective: To prepare an inclusion complex of a pyridine-thiazole compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Pyridine-thiazole compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add an excess of the pyridine-thiazole compound to the cyclodextrin solution while stirring continuously.
-
Stir the mixture at room temperature for 24-72 hours.
-
After stirring, filter the suspension to remove the undissolved compound.
-
The resulting clear solution contains the pyridine-thiazole compound complexed with the cyclodextrin.
-
The aqueous solution can be used directly, or the complex can be isolated as a solid powder by freeze-drying.
-
Determine the complexation efficiency and the increase in solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazoles. The information is presented in a direct question-and-answer format to assist in the optimization of reaction conditions and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiazoles?
A1: The most widely employed methods for thiazole synthesis include the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. The Hantzsch synthesis is a classic and versatile method involving the reaction of an α-haloketone with a thioamide.[1] The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[2] The Gabriel synthesis utilizes the cyclization of α-acylaminoketones with a thionating agent.
Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the likely causes?
A2: Low yields in Hantzsch synthesis can be attributed to several factors, including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incomplete reaction, and the formation of side products.[3] The purity of the α-haloketone and thioamide is critical, as impurities can lead to unwanted side reactions.[4]
Q3: How can I monitor the progress of my thiazole synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of thiazole synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are some common side products in thiazole synthesis?
A4: In the Hantzsch synthesis, potential side products include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with the corresponding amide, and dimerization or polymerization of reactants.[3] Depending on the substitution pattern of the reactants, isomeric thiazole products may also be formed.
Q5: My thiazole product is difficult to purify. What are some recommended purification methods?
A5: Common purification techniques for thiazole derivatives include recrystallization and column chromatography. For recrystallization, the choice of solvent is crucial, with ethanol, methanol, or solvent mixtures like ethyl acetate/hexane often being effective for 4-arylthiazoles.[3] Column chromatography using silica gel with a suitable eluent system can also be employed to separate the desired product from impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hantzsch Synthesis
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the purity of the α-haloketone and thioamide. Purify starting materials by recrystallization or distillation if necessary. Lachrymatory α-haloketones can decompose over time, so using fresh reagents is recommended. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Many Hantzsch syntheses require heating to proceed at an optimal rate. Monitor the reaction by TLC to find the ideal temperature and avoid decomposition at excessively high temperatures. |
| Inappropriate solvent | The choice of solvent can significantly impact reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[5] If the reaction is sluggish, consider screening other solvents. |
| Incorrect stoichiometry | A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone. |
| Incomplete reaction | Increase the reaction time and monitor progress by TLC until the starting material is consumed. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an oil instead of a solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If unsuccessful, consider purification by column chromatography. |
| Multiple spots on TLC plate | This indicates the presence of impurities or side products. Attempt to optimize the reaction conditions to minimize their formation. For purification, column chromatography with a carefully selected solvent system is recommended. |
| Product streaking on TLC plate | Streaking can occur if the compound is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC eluent can improve the spot shape. |
| Product co-elutes with impurities during column chromatography | Try a different solvent system with varying polarity. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to achieve good separation. |
Data Presentation
Table 1: Comparison of Common Thiazole Synthesis Methods[1]
| Synthetic Method | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple workup, rapid. | May not be suitable for all substrates, scalability can be a concern. |
| Cook-Heilbron Synthesis | 50-80% | 1-5 hours | Access to 5-aminothiazoles, mild reaction conditions. | Primarily for 5-amino substituted thiazoles, substrate scope can be limited. |
Table 2: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield[6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 3.5 | 25 |
| 2 | Water | Reflux | 2.0 | 50 |
| 3 | Ethanol | 25 | 3.5 | 35 |
| 4 | Ethanol | Reflux | 3.0 | 72 |
| 5 | Methanol | 25 | 3.5 | 30 |
| 6 | Methanol | Reflux | 3.5 | 65 |
| 7 | 1-Butanol | Reflux | 2.5 | 85 |
| 8 | 2-Propanol | Reflux | 2.5 | 82 |
| 9 | Ethanol/Water (1:1) | 65 | 2.0 | 87 |
| 10 | Ethanol/Water (1:1) | 65 | 2.0 | 90 |
Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) with SiW.SiO₂ catalyst (15 mol%).
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate Solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Cook-Heilbron Synthesis of 5-Aminothiazoles[2]
General Procedure: The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, typically at room temperature and under mild conditions.
Conceptual Steps:
-
Nucleophilic Attack: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Tautomerization: A final tautomerization step yields the aromatic 5-aminothiazole.
Gabriel Synthesis of Thiazoles
General Procedure: The Gabriel synthesis for thiazoles involves the reaction of an α-acylaminoketone with a thionating agent, such as phosphorus pentasulfide.
Conceptual Steps:
-
Thionation: The ketone and amide carbonyl groups of the α-acylaminoketone are converted to thiocarbonyls by the thionating agent.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization and dehydration to form the thiazole ring.
Mandatory Visualizations
References
Technical Support Center: Purification of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
Welcome to the technical support center for the purification of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: What are the most common methods for purifying this compound?
The two most effective and widely used methods for the purification of polar heterocyclic compounds like this compound are column chromatography and recrystallization . The choice between these methods often depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: My compound is streaking badly on a silica gel column. What is causing this and how can I fix it?
Streaking of pyridine-containing compounds on silica gel is a common issue. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of peaks.
Troubleshooting Steps:
-
Addition of a Basic Modifier: To mitigate this issue, a small amount of a basic modifier can be added to the eluent. Commonly used modifiers include:
-
Triethylamine (Et₃N): Typically 0.1-1% (v/v) is added to the mobile phase.
-
Ammonia Solution: A solution of methanol saturated with ammonia can be used as a polar component of the eluent system.
-
-
Use of Neutral or Basic Stationary Phases: If streaking persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base before packing the column.
-
Q3: I am having trouble finding a suitable solvent for recrystallizing my compound. What should I look for?
An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar compounds like this compound, suitable solvents are often polar as well.
Solvent Selection Strategy:
-
Start with single polar solvents: Test small amounts of your crude product in solvents like ethanol, methanol, isopropanol, acetonitrile, or ethyl acetate.
-
Consider solvent pairs: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then heated to redissolve the precipitate and allowed to cool slowly. Common solvent pairs for polar organic compounds include ethanol/water, acetone/water, and diethyl ether/methanol.[1]
Q4: My crude product from a Hantzsch thiazole synthesis is very impure. What are the likely side products?
The Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives. Potential impurities that can arise from this synthesis include:
-
Unreacted Starting Materials: Such as the corresponding α-haloketone and thioamide.
-
Side Products from the α-Haloketone: These can include self-condensation products or dehalogenated ketones.
-
Regioisomers: Depending on the substitution pattern of the reactants, formation of isomeric thiazole products is possible.
A preliminary purification step, such as an aqueous workup with a mild base (e.g., sodium bicarbonate solution), can help remove some acidic impurities before proceeding to chromatography or recrystallization.[2]
Purification Protocols
Below are detailed methodologies for the purification of this compound based on common practices for analogous compounds.
Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. If significant streaking is observed during TLC analysis, consider using silica gel treated with a basic modifier or neutral alumina.
-
Eluent System Selection: The choice of eluent is critical for good separation. A gradient elution is often most effective.
-
Initial Screening (TLC): Use thin-layer chromatography (TLC) to determine a suitable solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). For polar compounds, a starting point could be a mixture of dichloromethane and methanol.
-
Example Gradient:
-
Start with 100% Dichloromethane (CH₂Cl₂).
-
Gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in CH₂Cl₂.
-
For very polar impurities, the gradient may need to be increased further.
-
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for compounds that are not very soluble in the eluent, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, especially for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection:
-
Based on solubility tests, select a suitable solvent or solvent pair. For a compound like this compound, polar protic solvents like ethanol or a mixture such as ethanol/water or N,N-dimethylformamide (DMF)/acetic acid are likely candidates.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent first.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following tables summarize typical parameters for the purification techniques described. Note that these are starting points and may require optimization for your specific sample.
Table 1: Column Chromatography Parameters for Pyridyl-Thiazole Derivatives
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina |
| Eluent System | Gradient of Methanol in Dichloromethane (0-10%) |
| Basic Modifier | 0.1 - 1% Triethylamine (optional, to reduce streaking) |
| Sample Loading | Dry loading for poorly soluble compounds |
| Monitoring | Thin-Layer Chromatography (TLC) |
Table 2: Recrystallization Solvents for Polar Heterocyclic Compounds
| Solvent / Solvent Pair | Polarity | Comments |
| Ethanol | Polar Protic | Good general-purpose solvent for polar compounds. |
| Methanol | Polar Protic | Similar to ethanol, but more polar. |
| Ethanol / Water | Polar Protic | Good for compounds that are too soluble in pure ethanol. |
| DMF / Acetic Acid | Polar Aprotic / Protic | Can be effective for compounds that are difficult to recrystallize. |
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic: Column Chromatography Streaking
Caption: Decision-making process for troubleshooting streaking during column chromatography.
References
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of compound precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of Compound to Media
Q: I prepared a stock solution of my compound in an organic solvent (e.g., DMSO). When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
A: Immediate precipitation, often termed "crashing out," is a frequent observation, particularly with hydrophobic compounds. This occurs when the compound's solubility drastically decreases as it moves from a high-concentration organic stock solution to the aqueous environment of the cell culture medium.[1][2] This can be attributed to several factors:
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High Final Concentration: The intended final concentration of your compound in the media may surpass its aqueous solubility limit.[1]
-
Solvent Shock: Rapidly diluting the concentrated stock solution into the bulk medium creates localized areas of high compound concentration, leading to precipitation before it can be evenly dispersed.[2]
-
Low Media Temperature: Adding the compound to cold media can reduce its solubility.[1]
-
High Solvent Concentration: While a solvent is necessary for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Recommended Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration through a solubility test.[1] |
| Rapid Dilution / Solvent Shock | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][2] Alternatively, add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[2] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media for making dilutions.[1][2] |
| High Solvent Concentration in Final Solution | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity.[1] |
Issue 2: Delayed Precipitation After Incubation
Q: My compound appeared to dissolve completely in the media initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
A: Delayed precipitation can be caused by a variety of factors related to the compound's stability and its interaction with the dynamic cell culture environment.
-
Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the solubility of the compound.[1]
-
Interaction with Media Components: The compound might be slowly interacting with salts, amino acids, or other components in the media to form insoluble complexes.[1]
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, and if your compound's solubility is pH-sensitive, this can lead to precipitation.[1]
-
Media Evaporation: Over the course of a long-term experiment, evaporation can concentrate all media components, including your compound, potentially pushing its concentration beyond its solubility limit.[1][2]
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Minimize the time that culture vessels are kept outside of the incubator.[1] |
| Interaction with Media Components | If possible, try a different basal media formulation. Note that serum-free media may sometimes be more prone to precipitation for certain compounds.[1] |
| pH Shift due to Cellular Metabolism | Monitor the pH of your culture medium, particularly in dense cultures. More frequent media changes may be necessary.[1] |
| Evaporation of Media | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications.[1] However, it's critical to maintain a low final concentration in the culture medium (ideally below 0.1%) to prevent cellular toxicity.[1] Other solvents like ethanol and methanol can also be utilized, but their potential for volatility and toxicity should be carefully evaluated.
Q2: Can serum in the media help to solubilize my compound?
A2: Yes, components of serum, such as albumin, can bind to hydrophobic compounds and enhance their solubility.[1] If you are using a serum-containing medium, this can be advantageous in preventing precipitation.
Q3: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A3: You can perform a simple kinetic solubility test. This involves preparing a series of dilutions of your compound in your complete cell culture medium and visually inspecting for precipitation, both immediately and after a period of incubation at 37°C. The highest concentration that remains clear is considered the maximum soluble concentration under your experimental conditions.
Q4: Could the precipitate I'm seeing be from the media itself and not my compound?
A4: Yes, precipitation can occur in media even without the addition of a test compound. This can be due to temperature shifts causing salts or proteins to fall out of solution, or improper preparation of media from powdered components, leading to the formation of insoluble salts like calcium sulfate.[3][4] If you observe a precipitate in your control media (without the compound), the issue lies with the media itself.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of a compound in a specific cell culture medium.
Materials:
-
Test compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.[1]
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed complete cell culture medium. b. Add the high-concentration stock solution to the first tube/well to achieve the highest desired concentration. It is important to add the stock solution to the medium, not the other way around, and to do so while gently vortexing or mixing.[2] c. Perform a serial dilution (e.g., 2-fold or 10-fold) by transferring an aliquot from the first tube/well to the next, and so on, to create a range of concentrations.
-
Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Incubation: Incubate the tubes/plate at 37°C in a humidified incubator with the appropriate CO2 concentration for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).
-
Final Visual Inspection: After incubation, carefully inspect each dilution again for any delayed precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is considered the maximum kinetic solubility of your compound under these conditions.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Impact of precipitation on an experimental workflow.
References
Technical Support Center: Stability of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing a stock solution of this compound in DMSO?
A1: To ensure the stability and integrity of your compound, it is crucial to use fresh, anhydrous DMSO.[1][2] DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound.[1] Use a precise balance to weigh the compound and add the calculated volume of anhydrous DMSO to achieve the desired concentration. Ensure complete dissolution by vortexing or brief sonication.[1]
Q2: What are the recommended storage conditions for a DMSO stock solution of this compound?
A2: For short-term storage (up to one month), it is recommended to store aliquoted solutions at -20°C. For long-term storage (up to one year), -80°C is preferable.[1] It is critical to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[1][3]
Q3: My compound in DMSO solution has changed color. What does this indicate?
A3: A change in color can be an indicator of compound degradation.[4] Thiazole derivatives can be susceptible to degradation under various conditions, and a color change often suggests the formation of degradation products. It is advisable to prepare a fresh stock solution and re-evaluate your experimental results. Consider performing an analytical check, such as HPLC, to assess the purity of the colored solution.
Q4: I am observing precipitation in my DMSO stock solution upon storage. What should I do?
A4: Precipitation can occur if the solution is supersaturated or if the storage temperature is too low for the given concentration. Gently warm the solution to 37°C and sonicate briefly to attempt redissolution.[1] If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution. Always ensure the compound is fully dissolved before use in any assay.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Results | 1. Compound Degradation: The compound may be unstable under your experimental or storage conditions.[4] 2. Inaccurate Concentration: This could be due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution from solid material. 2. Perform a stability check of your stock solution using an analytical method like HPLC.[5] 3. Ensure complete dissolution by vortexing or sonication before each use.[1] 4. Visually inspect for any precipitation before using the solution. |
| Difficulty Dissolving the Compound | 1. Use of old or hydrated DMSO: Moisture in DMSO can reduce solubility.[1] 2. Solubility limit reached: The desired concentration may exceed the compound's solubility in DMSO. 3. Insufficient mixing: The compound may not have been adequately mixed to dissolve. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[2] 2. Try preparing a more dilute stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Loss of Compound Activity Over Time | 1. Degradation in Solution: Thiazole derivatives can degrade in DMSO, especially at room temperature.[4] 2. Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation.[3] | 1. Store stock solutions at -80°C for long-term stability.[1] 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1] 3. Prepare fresh dilutions for your experiments from a frozen stock aliquot immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 206.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of the compound for your desired volume. For 1 mL of a 10 mM solution, you will need 2.06 mg.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure no particles are visible.
-
Aliquot the stock solution into smaller, single-use volumes in separate sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential to understand the stability profile of a compound.[6] These studies involve subjecting the compound to stress conditions to accelerate degradation.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound solution in DMSO with a small amount of dilute hydrochloric acid.
-
Alkaline Hydrolysis: Incubate the compound solution in DMSO with a small amount of dilute sodium hydroxide.
-
Oxidative Degradation: Incubate the compound solution in DMSO with a dilute solution of hydrogen peroxide.[5]
-
Photostability: Expose the compound solution in DMSO to UV light.
-
Thermal Stress: Incubate the compound solution in DMSO at an elevated temperature (e.g., 40-60°C).
Analytical Method: A stability-indicating HPLC method is typically used to separate the parent compound from any degradation products.[5][6] The method should be validated for specificity, linearity, accuracy, and precision.[7]
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound in DMSO.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing side products in thiazole synthesis
Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazoles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
-
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
-
A: Low yields in the Hantzsch synthesis can stem from several factors, including the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can be a limiting factor, especially under acidic conditions.[1]
-
-
Possible Causes and Solutions:
-
Impure Starting Materials: The purity of the α-haloketone and thioamide is crucial. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1]
-
Solution: Purify the α-haloketone by recrystallization. Assess purity via melting point and Thin Layer Chromatography (TLC). Thioamides can be unstable; consider using freshly prepared or high-purity commercial reagents that have been stored correctly.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.
-
Solution: Gradually increase the reaction temperature and prolong the reaction time while monitoring the reaction progress by TLC to avoid decomposition. The choice of solvent is critical; while ethanol is common, other solvents like 1-butanol, 2-propanol, and water have been shown to be effective in certain cases. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction using TLC until the starting materials are consumed. Consider a slight excess of the thioamide to ensure the complete consumption of the α-haloketone.
-
-
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC) Plate
-
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
-
A: The presence of multiple spots on a TLC plate is a common challenge in thiazole synthesis and can indicate the presence of unreacted starting materials, intermediates, or various side products. The interpretation of the TLC plate is a critical step in troubleshooting your reaction.
-
-
Common TLC Observations and Their Interpretations:
-
Spots corresponding to starting materials: Indicates an incomplete reaction.
-
Solution: Increase reaction time or temperature, or consider using a slight excess of one reactant as mentioned previously.
-
-
A streak rather than a distinct spot: This can be due to an overloaded sample, a highly polar compound, or an acidic/basic compound interacting with the silica gel.[2]
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Solution: Dilute the sample before spotting. For acidic or basic compounds, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[2]
-
-
An unexpected spot: This could be a side product. In the Hantzsch synthesis, common side products include:
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Oxazoles: Form if the thioamide is contaminated with the corresponding amide.[1]
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Isomeric Thiazoles: When using N-substituted thioureas, particularly under acidic conditions, 3-substituted 2-imino-2,3-dihydrothiazoles can form alongside the expected 2-(N-substituted amino)thiazoles.[3]
-
Dimerization or polymerization products: Reactants or intermediates may self-condense.[1]
-
-
Issue 3: Difficulty in Product Purification
-
Q: My thiazole product is difficult to purify from the reaction mixture. What strategies can I employ?
-
A: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
-
-
Recommended Purification Methods:
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Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical, and common solvents for thiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane.
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Column Chromatography: This is a versatile technique for separating compounds with different polarities, especially for oily products or complex mixtures.
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Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not.
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Extraction: After quenching the reaction, the product can be extracted into an organic solvent, washed with water and brine, and then dried.
-
Frequently Asked Questions (FAQs)
Hantzsch Thiazole Synthesis
-
Q1: What are the most common side products in the Hantzsch thiazole synthesis?
-
A1: Common side products include unreacted starting materials, oxazoles (if the thioamide is impure), dimerization or polymerization products of the reactants, and isomeric thiazoles when using substituted thioureas.[1]
-
-
Q2: How does pH affect the Hantzsch synthesis when using N-substituted thioureas?
-
A2: In neutral solvents, the reaction of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., in the presence of HCl), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[3] The ratio of these isomers is influenced by the specific reaction conditions and the structure of the reactants.[3]
-
Cook-Heilbron Thiazole Synthesis
-
Q3: What is the Cook-Heilbron synthesis used for, and what are its key reactants?
-
Q4: What are the potential side reactions in the Cook-Heilbron synthesis?
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A4: While specific side products are not as extensively documented as in the Hantzsch synthesis, potential side reactions could involve the hydrolysis of the nitrile group or reactions of the amino group not leading to cyclization. The reaction is generally conducted under mild conditions to minimize such byproducts.[4]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in Hantzsch Synthesis with N-Methylthiourea
| α-Haloketone | Reaction Conditions | 2-(Methylamino)thiazole (%) | 2-Imino-3-methyl-2,3-dihydrothiazole (%) |
| Chloroacetone | Ethanol, reflux | >95 | <5 |
| Chloroacetone | 10M HCl-Ethanol (1:2), 80°C, 20 min | 27 | 73 |
Data adapted from a study on the Hantzsch thiazole synthesis under acidic conditions, demonstrating the shift in regioselectivity.[3]
Experimental Protocols
1. Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Materials:
-
2-Bromoacetophenone
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Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in methanol.
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Add thiourea (1-1.2 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
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Once the starting materials are consumed, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.
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Filter the resulting precipitate, wash it with cold water, and air dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from ethanol.
-
2. Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
-
Materials:
-
Aminoacetonitrile
-
Carbon disulfide
-
Ethanol
-
-
Procedure:
-
Dissolve aminoacetonitrile in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
The product may precipitate from the reaction mixture. If so, it can be isolated by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
-
3. Analytical Method for Quantifying Thiazole Synthesis Products and Byproducts by HPLC
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape). A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength where both the product and potential side products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve for the desired product and any identified side products using certified reference standards. The concentration of each component in the reaction mixture can then be determined from its peak area.
Visualizations
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Logical troubleshooting guide for common issues in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, this would likely involve the reaction of pyridine-3-carbothioamide with an appropriate α-halo-acetoacetate derivative.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials for the Hantzsch synthesis of this compound are:
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Pyridine-3-carbothioamide: This provides the pyridine-3-yl and the thioamide functionalities.
-
An α-halo-β-ketoester: A likely candidate is ethyl 2-chloroacetoacetate. The acetoacetate backbone provides the atoms for the thiazole ring, with the chloro group serving as a leaving group and the acetyl group leading to the 4-ol and 5-methyl substitution pattern after cyclization and tautomerization.
Q3: What are the critical parameters to control during the reaction?
A3: Key parameters to monitor and control for a successful and scalable synthesis include:
-
Temperature: The reaction is typically performed at reflux, but the optimal temperature may vary depending on the solvent.[3]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Purity of Reactants and Solvents: Impurities can lead to side reactions and lower yields. Using high-purity starting materials and anhydrous solvents is recommended.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled.
Q4: What are the main challenges when scaling up this synthesis?
A4: Scaling up the Hantzsch thiazole synthesis can present several challenges:
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Exothermic Reaction: The initial condensation reaction can be exothermic. Proper temperature control and a suitable reactor setup are necessary to manage the heat generated.
-
Mixing: Ensuring efficient mixing is critical in large-scale reactors to maintain homogeneity and prevent localized "hot spots" that can lead to side product formation.
-
Product Isolation and Purification: The work-up and purification procedures may need to be adapted for larger quantities. Precipitation and crystallization behavior can differ at scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction using TLC or HPLC to confirm completion. If necessary, extend the reaction time or slightly increase the temperature. |
| Poor quality of starting materials. | Ensure the purity of pyridine-3-carbothioamide and the α-halo-β-ketoester. Recrystallize or purify starting materials if necessary. | |
| Incorrect solvent or reaction conditions. | Screen different solvents (e.g., ethanol, methanol, DMF). Consider using a catalyst if the reaction is sluggish. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[4] | |
| Formation of Impurities | Side reactions due to high temperatures. | Maintain a consistent and controlled reaction temperature. Use a reactor with efficient heat transfer capabilities. |
| Presence of water or other impurities in the reactants or solvent. | Use anhydrous solvents and ensure the starting materials are dry. | |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After the reaction is complete, try to precipitate the product by cooling the mixture or by adding a non-solvent. |
| Oily product instead of a solid. | Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can sometimes induce crystallization. | |
| Inconsistent Results at Larger Scale | Inefficient heat transfer in the reactor. | Use a jacketed reactor with a reliable temperature control system. Ensure adequate agitation to improve heat distribution. |
| Poor mixing leading to localized reactions. | Optimize the stirrer design and speed to ensure thorough mixing of the reactants. |
Experimental Protocols
Synthesis of this compound via Hantzsch Condensation
This protocol is based on the synthesis of a similar compound, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, and is a suggested starting point for optimization.[3]
Materials:
-
Pyridine-3-carbothioamide
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
Sodium bicarbonate solution (for work-up)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture).
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on similar Hantzsch thiazole syntheses. These values should be used as a starting point for optimization.
| Parameter | Value | Reference |
| Reactant Ratio (Thioamide:α-halo-β-ketoester) | 1 : 1.1 | Suggested |
| Solvent | Absolute Ethanol | [3] |
| Reaction Temperature | Reflux (~78 °C) | [3] |
| Reaction Time | 4-8 hours (monitor by TLC) | Suggested |
| Typical Yield | 60-80% (unoptimized) | Inferred |
| Purification Method | Recrystallization | [3] |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in pyridine-thiazole condensation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in pyridine-thiazole condensation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Hantzsch thiazole synthesis is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the Hantzsch synthesis of thiazoles are a frequent issue. A systematic approach to troubleshooting involves evaluating your starting materials, reaction conditions, and potential side reactions.
Possible Causes and Solutions:
-
Impure Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, such as the formation of an oxazole if the thioamide is contaminated with its corresponding amide.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's outcome.[1]
-
Troubleshooting:
-
Temperature: While many Hantzsch syntheses are run at reflux, the optimal temperature can be substrate-dependent.[1] It is advisable to screen a range of temperatures to find the ideal conditions for your specific reaction.[2]
-
Solvent: Ethanol is a common solvent for this reaction.[1] However, exploring other solvents may improve yields.
-
Reaction Time: Prolonged reaction times can lead to product decomposition or the formation of side products.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1]
-
Troubleshooting: Use TLC to monitor the consumption of starting materials. If the reaction stalls, a moderate increase in temperature or an extension of the reaction time might be necessary.[3]
-
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification.[1] Dimerization or polymerization of reactants can also occur under certain conditions.[1]
-
Troubleshooting: Carefully control the reaction temperature and stoichiometry of your reactants. Analyzing the reaction mixture by techniques like LC-MS can help identify side products and understand competing reaction pathways.
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: In the Hantzsch thiazole synthesis, several side products can form:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[1]
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]
-
Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my pyridine-thiazole condensation reaction?
A1: Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[1]
Q2: My product is difficult to purify. What purification methods are recommended?
A2: Common and effective methods for purifying solid organic compounds resulting from these reactions include:
-
Recrystallization: This is a widely used technique for purifying solid products.[1][2]
-
Column Chromatography: This method is useful for separating the desired product from impurities and side products.[1][2]
-
Filtration: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration and washed to achieve sufficient purity.[4]
Q3: Can the choice of catalyst influence the yield in pyridine synthesis?
A3: Yes, the catalyst plays a critical role. For instance, in the Hantzsch pyridine synthesis, using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[5][6] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields and shorter reaction times.[6]
Q4: What is the role of ammonium acetate in the Kröhnke pyridine synthesis?
A4: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring. It provides the ammonia necessary for the cyclization step.[2]
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Derivative Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Water | None | Reflux | 8 | 45 |
| 2 | Ethanol | None | Reflux | 6 | 60 |
| 3 | Methanol | None | Reflux | 7 | 55 |
| 4 | 1-Butanol | None | Reflux | 5 | 70 |
| 5 | 2-Propanol | None | Reflux | 5 | 65 |
| 6 | Ethanol/Water (1:1) | Silica Supported Tungstosilisic Acid (0.1) | 65 | 2.5 | 85 |
| 7 | Ethanol/Water (1:1) | Silica Supported Tungstosilisic Acid (0.1) | RT (Ultrasonic) | 0.5 | 90 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[7]
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol.
-
Reagent Addition: Add the thioamide (1-1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Isolation:
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.[1]
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low yield pyridine-thiazole condensation.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound, and what are the common impurities?
A1: The most common synthetic route for this class of compounds is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the likely starting materials are pyridine-3-carbothioamide and an α-haloacetoacetate derivative (e.g., ethyl 2-chloro-3-oxobutanoate).
Common impurities arising from this synthesis include:
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Unreacted Starting Materials: Residual pyridine-3-carbothioamide or the α-haloacetoacetate.
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Side-Reaction Products: Formation of isomeric structures can occur, particularly under acidic conditions, which may yield 3-substituted 2-imino-2,3-dihydrothiazoles.[2]
-
Hydrolysis Products: The thiazol-4-ol can be sensitive to certain conditions, and hydrolysis of intermediates may occur.
-
Colored Impurities: These can arise from the degradation of the thiazole ring or impurities in the starting materials.
Q2: My compound is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking (or tailing) on silica gel is a common issue for basic compounds like this compound. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.
To resolve this, you can neutralize these acidic sites by adding a small amount of a basic modifier to your eluent. A common solution is to add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase (e.g., Dichloromethane/Methanol).[3][4]
Q3: What are the best purification techniques for this compound?
A3: The most effective purification techniques for this polar, basic compound are flash column chromatography and recrystallization. Due to its polar nature, specialized chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective if standard methods fail.[5][6]
Q4: My compound appears to be degrading on the silica column. What are my options?
A4: If you suspect degradation on a standard silica gel column, consider the following alternatives:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with an eluent containing a base (e.g., 1% triethylamine) before loading your compound.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for acid-sensitive compounds.[7]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the acidic stationary phase.[8]
-
Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[5]
Q5: What is a good starting point for selecting a recrystallization solvent?
A5: For polar heterocyclic compounds, polar protic solvents are often a good starting point.[9] Ethanol, methanol, or a mixture of ethanol and water are commonly used for thiazole derivatives.[10][11] It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot.
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues during the purification of this compound using flash column chromatography.
| Issue | Possible Cause | Solution |
| Compound streaks or "tails" on TLC/column. | The basic pyridine nitrogen is interacting with acidic silica gel. | Add 0.5-1% triethylamine (TEA) or pyridine to the eluent (e.g., 98:1:1 DCM:MeOH:TEA).[3] |
| Poor separation of the product from a close-running impurity. | The eluent polarity is not optimal. | Optimize the solvent system using TLC. Try different solvent combinations (e.g., Ethyl Acetate/Hexane, DCM/Acetone). An ideal Rf for the target compound is typically 0.2-0.35 for good separation.[12] |
| Compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient of 0-10% methanol in dichloromethane is a common starting point.[7] |
| Compound is insoluble in the loading solvent. | The compound has low solubility in non-polar solvents typically used for loading. | Load the compound onto the column using the "dry loading" method. Dissolve the crude product in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the column.[3] |
Recrystallization
This guide provides solutions for common problems encountered during the recrystallization of this compound.
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to increase the solute concentration and attempt cooling again. If crystals still do not form, try adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[9] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. / The solution is cooling too rapidly. / High level of impurities present. | Use a lower-boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. If the crude product is very impure, a preliminary purification by column chromatography may be necessary.[9] |
| Low recovery of purified crystals. | Too much solvent was used. / The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Crystals appear colored or impure. | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization using a different solvent system may be required.[11] |
Data Presentation
The following table presents hypothetical but realistic data on the purity enhancement of a crude 1.0 g sample of this compound using various purification techniques. Purity is typically assessed by HPLC-UV or qNMR.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Crude Product | 85.0 | - | - | Appears as a light brown solid. |
| Recrystallization (Ethanol) | 85.0 | 96.5 | 75 | Yields off-white crystals. |
| Double Recrystallization (Ethanol) | 85.0 | 98.8 | 60 | Higher purity but lower overall recovery. |
| Flash Chromatography (Silica, DCM/MeOH + 1% TEA) | 85.0 | 99.2 | 85 | Most effective for removing closely related impurities. |
| Recrystallization post-Chromatography | 99.2 | >99.8 | 92 (of the 99.2% pure material) | For achieving analytical grade purity. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent by running TLC plates. A good starting point for this compound is a gradient of 2-8% Methanol in Dichloromethane (DCM), with 1% Triethylamine (TEA) added to prevent tailing. An ideal Rf value for the product is ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pack the column uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of methanol.
-
Add 2-3 g of silica gel to this solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Load this powder onto the sand layer at the top of the packed column.
-
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-15 mL per test tube).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests. For this compound, ethanol is a likely candidate.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
Troubleshooting Flash Chromatography
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. The information is designed to address specific issues that may be encountered during experimental procedures related to its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in this compound (a thiazole ring, a pyridine ring, a hydroxyl group, and a methyl group), several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis. Key potential pathways include:
-
Hydrolysis (Acidic/Basic): The thiazole ring is susceptible to hydrolysis, which can lead to ring opening. Under acidic or basic conditions, the amide-like bond within the thiazole ring could be cleaved.
-
Oxidation: The sulfur atom in the thiazole ring is a likely site for oxidation, potentially forming a sulfoxide or sulfone. The pyridine ring can also be oxidized to form an N-oxide.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation, potentially leading to complex rearrangements or fragmentation of the molecule.
Q2: What are the most common analytical techniques used to study the degradation of this compound?
A2: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS).[1][2] A stability-indicating HPLC method should be developed to separate the parent drug from its degradation products.[3][4] LC-MS is particularly valuable for the identification and structural elucidation of the degradation products.[5]
Q3: I am observing unexpected peaks in my HPLC chromatogram after stress testing. What are the initial steps for troubleshooting?
A3: When unexpected peaks appear, a systematic approach is necessary:
-
Confirm Peak Origin: First, ensure the peaks are not from the placebo, reagents, or solvent by running appropriate blanks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks. This helps determine if co-elution is occurring.
-
Mass-to-Charge Ratio (m/z) Determination: If using LC-MS, determine the m/z of the new peaks. This information is crucial for proposing molecular formulas for the degradation products.
-
Compare Stress Conditions: Analyze which stress conditions (acid, base, oxidation, etc.) produced which degradants. This can provide clues about the chemical nature of the degradation products.
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation during storage, it is recommended to:
-
Protect from Light: Store the compound in amber-colored vials or in the dark to prevent photolytic degradation.
-
Control Temperature: Store at recommended temperatures, typically refrigerated or frozen, to slow down thermally induced degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control pH: If in solution, maintain a pH where the compound is most stable, which would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Problem: The HPLC method does not adequately resolve the parent peak from the degradation product peaks, or the degradation product peaks are co-eluting.
Solution:
-
Optimize Mobile Phase:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve resolution.
-
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. The ionization state of the parent compound and its degradants can significantly affect retention.
-
Organic Modifier: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa).[2]
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a different C18 column from another brand, or a phenyl-hexyl or cyano column).
-
Adjust Temperature: Varying the column temperature can alter selectivity and improve separation.
Issue 2: Difficulty in Identifying a Major Degradant
Problem: A significant degradation product is observed, but its structure cannot be readily determined from LC-MS data alone.
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which helps in determining the elemental composition of the degradant.[5]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the degradant ion. The fragmentation pattern provides valuable structural information.[5]
-
Forced Degradation of Suspected Structures: If you have a hypothesis for the degradant's structure, synthesize or obtain a reference standard of the suspected compound and compare its retention time and mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, NMR spectroscopy is the most definitive technique for structure elucidation.
Proposed Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound under different stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3][4]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 M HCl. For base hydrolysis, mix with 0.1 M NaOH.[6]
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a stock solution of the compound (1 mg/mL).
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
Expose the compound for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
4. Photolytic Degradation:
-
Protocol:
-
Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, dilute the samples appropriately and analyze by HPLC.
-
Experimental Workflow
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 18.5 | 2 |
| Thermal | 48 | 80 | 8.3 | 1 |
| Photolytic | - | Room Temp | 12.1 | 2 |
Table 2: Formation of Major Degradation Products Over Time under Basic Hydrolysis (0.1 M NaOH at 60°C)
| Time (hours) | % Parent Remaining | % Degradant 1 (DP1) | % Degradant 2 (DP2) | % Degradant 3 (DP3) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 4 | 95.1 | 2.1 | 1.5 | 0.3 |
| 8 | 90.3 | 4.5 | 3.2 | 0.8 |
| 16 | 82.5 | 8.2 | 5.9 | 1.5 |
| 24 | 74.2 | 12.1 | 8.7 | 2.3 |
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Recrystallization of Pyridine-Thiazole Derivatives
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the recrystallization of pyridine-thiazole derivatives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges and achieve high purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recrystallization of pyridine-thiazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The melting point of your derivative is lower than the boiling point of the solvent. This is more common when using mixed solvent systems.[1] High levels of impurities can also depress the melting point. | - Add a small amount of additional "good" solvent to the hot solution to ensure everything is fully dissolved, then allow it to cool more slowly.[2] - Try a lower-boiling point solvent or solvent mixture. - If impurities are suspected, consider a preliminary purification step like column chromatography. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. This is often due to using too much solvent.[1] | - If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. - Add a "seed crystal" of your purified compound to the cooled solution. - If the above methods fail, place the solution in an ice bath to further decrease solubility. |
| Very Low Yield of Recovered Crystals | The recrystallization solvent is too effective, meaning your compound has significant solubility even at low temperatures.[3] Using an excessive amount of solvent is also a common cause.[3] | - Beforehand, carefully select a solvent in which your compound is only sparingly soluble at room temperature but highly soluble at its boiling point.[3] - Use the minimum amount of hot solvent necessary to dissolve your crude product.[3] - After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) by heating and then cool it again to obtain a second crop of crystals.[3] |
| Crystals are Colored or Appear Impure | The impurities have similar solubility profiles to your target compound. Rapid crystallization can also trap impurities within the crystal lattice.[3] | - Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling is discouraged as it can trap impurities.[2] - If the solution is colored, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. - A second recrystallization may be necessary. - If impurities persist, an alternative purification method like column chromatography may be required.[3] |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize before passing through. | - Pre-heat the filtration apparatus (funnel and receiving flask) before pouring the hot solution.[3] - Use a small amount of extra hot solvent to dissolve the crude product initially, which can be evaporated after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing pyridine-thiazole derivatives?
A1: The choice of solvent is highly dependent on the specific structure and substituents of your derivative. However, due to the polar nature of the pyridine and thiazole rings, common solvents include ethanol, dioxane, and mixtures such as ethanol/N,N-dimethylformamide (DMF) and ethanol/dimethyl sulfoxide (DMSO).[4][5][6] For less polar derivatives, solvent pairs like n-hexane/acetone or n-hexane/ethyl acetate may be effective.[4] It is always recommended to perform small-scale solubility tests with a range of solvents to find the ideal one for your specific compound.
Q2: How do I select a suitable solvent system for a new pyridine-thiazole derivative?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. A good starting point is to use solvents with similar polarities to your compound. The principle of "like dissolves like" is a useful guide.[7]
Q3: My pyridine-thiazole derivative is an amine. Are there any special considerations for its recrystallization?
A3: For basic compounds like amines, including many pyridine and thiazole derivatives, organic acids such as acetic acid, or mixtures containing it, can be effective recrystallization solvents.[8] In some cases, converting the amine to a salt (e.g., a hydrochloride salt) can improve its crystallization properties. This can be achieved by dissolving the amine in a suitable solvent and adding an acid like HCl in diethyl ether.
Q4: How can I improve the crystal quality for X-ray crystallography?
A4: Growing high-quality crystals for X-ray analysis often requires slow crystallization. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator, and then a freezer, to maximize crystal growth. Using a solvent/anti-solvent diffusion method can also yield high-quality crystals.
Quantitative Data on Recrystallization of Pyridine-Thiazole Derivatives
The following table summarizes recrystallization data from published literature for various pyridine-thiazole derivatives. This data can serve as a starting point for developing your own purification protocols.
| Compound Name/Scaffold | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) | Crystal Appearance | Reference |
| Thiosemicarbazone Precursor | Dioxane | 71 | 202-204 | Yellow crystals | [6] |
| 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | EtOH-DMF (5:1) | 62 | 229-230 | Yellow crystals | [6] |
| Ethyl 4-oxo-2-(2-(4-(2-oxo-2-(pyridin-2-ylamino)ethoxy)benzylidene)-hydrazinyl)-4,5-dihydrothiazole-5-carboxylate | Dioxane | 68 | 216-218 | Orange crystals | [6] |
| 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide derivative | Ethyl alcohol | 65 | 147-148 | Paige crystals | [5] |
| 1-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Ethanol | 85 | 233-235 | White crystals | [9] |
| 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Ethanol | 85 | 219-220 | White crystals | [9] |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative | Diethyl ether | 57 | 68-70 | - | [10] |
| N'-(4-Chlorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | DMF-DMSO mixture | 82 | >300 | Yellow solid | [4] |
Experimental Protocols
Below are detailed methodologies for the recrystallization of specific pyridine-thiazole derivatives, adapted from the literature.
Protocol 1: Recrystallization of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide from an Ethanol-DMF Mixture [6]
-
Dissolution: Transfer the crude solid product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a 5:1 mixture of ethanol (EtOH) and N,N-dimethylformamide (DMF).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, further cool it in an ice bath to maximize crystal formation.
-
Filtration: Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.
Protocol 2: Recrystallization of a Thiosemicarbazone Precursor from Dioxane [6]
-
Dissolution: In a fume hood, place the crude thiosemicarbazone in an Erlenmeyer flask. Add a small volume of dioxane.
-
Heating: Heat the mixture with stirring on a hot plate until the solid fully dissolves. Add more hot dioxane in small increments if necessary.
-
Cooling: Once a clear solution is achieved, remove it from the heat and allow it to cool undisturbed to room temperature.
-
Precipitation: The solid product should precipitate upon cooling. To enhance the yield, the flask can be placed in an ice bath.
-
Collection: Collect the yellow crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small portion of cold dioxane.
-
Drying: Dry the crystals thoroughly to remove all traces of dioxane.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of pyridine-thiazole derivatives.
Signaling Pathway Inhibition by a Pyridine-Thiazole Derivative
Many pyridine-thiazole derivatives have been investigated as inhibitors of protein kinases. One such target is the Rho-associated protein kinase (ROCK1), which is involved in regulating cell shape, motility, and proliferation. Inhibition of the ROCK1 signaling pathway is a promising strategy in cancer therapy.[11]
Caption: A simplified diagram of the ROCK1 signaling pathway and its inhibition.
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyyridine-Thiazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridine-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridine-thiazole inhibitors, focusing on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate the rational design of new, more potent, and selective therapeutic agents.
Anticancer Activity
Pyridine-thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR studies reveal that modifications to the substituents on both the pyridine and thiazole rings, as well as the linker connecting them, can profoundly influence their anticancer potency.
Structure-Activity Relationship for Anticancer Activity
A series of novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their cytotoxic action against various tumor cell lines. High antiproliferative activity was observed for compounds 3 and 4 . Notably, compound 3 exhibited a remarkable IC50 of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human cell lines (IC50 > 50 µM), indicating a favorable selectivity profile.[1][2] The mechanism of action for these compounds is suggested to be related to the induction of genetic instability in tumor cells, potentially through the inhibition of PARP1.[1][2]
In another study, a series of hydrazonothiazole-based pyridine compounds were synthesized and tested against the A549 lung cancer cell line. Several of these compounds exhibited greater efficacy than the standard drug, cisplatin.[3]
Metal complexes of pyridine-thiazole ligands have also been investigated. A Co(III) complex, in particular, showed very effective antiproliferative activity against U-937 human monocytic tumor cells with an IC50 value of 0.3976 ± 0.05 μM.[4]
Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |
| 3 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | 0.57 | [1][2] |
| 4 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | Multiple Cancer Cell Lines | Micromolar concentrations | [1] |
| Co(III) Complex | --INVALID-LINK-- | U-937 | 0.3976 ± 0.05 | [4] |
| PytH·ClO4 (Ligand) | N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine perchlorate | U-937 | 4.374 ± 0.02 | [4] |
| Mn(II) Complex | --INVALID-LINK--2 | U-937 | 5.583 ± 0.12 | [4] |
| Ni(II) Complex | --INVALID-LINK--2 | U-937 | 11.63 ± 0.01 | [4] |
| 13a | pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | HepG2 | 9.5 µg/mL | [5] |
| 8a | Not specified | HEp-2 | 5.9 µg/mL | [5] |
| 1a | Not specified | HEp-2 | 7.5 µg/mL | [5] |
| 6g | 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | A549 | 1.537 ± 0.097 | [6] |
| 6d | 2-((5-(allylamino)-1,3,4-thiadiazol-2-yl)thio)-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | A549 | 5.176 ± 0.164 | [6] |
| 6j | 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | A549 | 8.493 ± 0.667 | [6] |
Kinase Inhibition
The pyridine-thiazole scaffold has been successfully employed to design potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Structure-Activity Relationship for Kinase Inhibition
A series of 4-(benzo[c][1][4][5]thiadiazol-5-yl)-3-(6-methylpyridin-2-yl)-pyrazoles were synthesized and evaluated for their inhibitory activity against activin receptor-like kinase 5 (ALK5). Compound 22c was identified as the most potent inhibitor, with an IC50 value of 0.030 µM in an enzymatic assay, demonstrating four-fold greater potency than a clinical candidate, LY-2157299.[7]
Table 2: ALK5 Inhibitory Activity of Pyridine-Thiazole Analogs
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 22c | 4-(benzo[c][1][4][5]thiadiazol-5-yl)-N-cyclopropyl-3-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | ALK5 | 0.030 | [7] |
Novel quinazoline-based thiazole derivatives have been designed and synthesized as EGFR kinase inhibitors. Compounds 4i and 4j demonstrated potent antiproliferative activity against MCF-7, HepG2, and A549 human cancer cell lines, with better potency than the reference drug erlotinib.[8] A series of pyrazole-thiadiazole-based compounds also showed inhibitory activity against the A549 cell line, with compound 6g exhibiting an IC50 of 1.537 ± 0.097 μM and inhibiting the EGFR enzyme with an IC50 of 0.024 ± 0.002 μM.[6]
Table 3: EGFR Kinase Inhibitory Activity of Pyridine-Thiazole Analogs
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 4i | 2-((4-((3-ethynylphenyl)amino)quinazolin-6-yl)amino)-N-(p-tolyl)thiazole-5-carboxamide | EGFR | Not specified (potent) | [8] |
| 4j | 2-((4-((3-ethynylphenyl)amino)quinazolin-6-yl)amino)-N-(4-methoxyphenyl)thiazole-5-carboxamide | EGFR | Not specified (potent) | [8] |
| 6g | 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | EGFR | 0.024 ± 0.002 | [6] |
A series of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were synthesized and evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). Compound 13a emerged as the most potent dual inhibitor with IC50 values of 0.396 µg/mL and 0.118 µg/mL against CDK2 and GSK3β, respectively.[5]
Table 4: Dual CDK2/GSK3β Inhibitory Activity of Pyridine-Thiazole Hybrids
| Compound ID | Structure | Target | IC50 (µg/mL) | Reference |
| 13a | pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | CDK2 | 0.396 | [5] |
| GSK3β | 0.118 | [5] | ||
| 8a | Not specified | CDK2 | 0.675 | [5] |
| GSK3β | 0.134 | [5] |
Anti-inflammatory Activity
Pyridine-thiazole derivatives have also been investigated for their potential as anti-inflammatory agents.
Structure-Activity Relationship for Anti-inflammatory Activity
A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. The compounds exhibited a range of inhibitory activities with IC50 values from 46.29 to 100.60 μg/mL.[9][10]
Table 5: Anti-inflammatory Activity of Pyridine-Thiazole Based Hydrazides
| Compound ID | R Group | % Inhibition at 100 µg/mL | IC50 (µg/mL) | Reference |
| 5a | 4-Cl | 78.24 ± 1.37 | 35.03 | [9] |
| 5b | 3,4-(OCH3)2 | 83.56 ± 0.96 | 95.11 | [9] |
| 5c | 3-NO2 | 94.60 ± 0.90 | 76.12 | [9] |
| 5d | 4-CH3 | 52.56 ± 0.80 | 85.79 | [9] |
| 5e | 2-Furyl | 87.97 ± 1.37 | 46.29 | [9][10] |
| 5f | 3,4-(CH3)2 | 73.82 ± 1.45 | 58.62 | [9] |
| 5g | 4-OCH2Ph | 77.37 ± 0.94 | 100.60 | [9][10] |
| 5h | 4-N(CH3)2 | 62.06 ± 1.57 | 80.18 | [9] |
| 5i | 4-OH | 49.70 ± 0.73 | 80.68 | [9] |
| 5j | 2-OH, 5-Br | 65.78 ± 1.64 | 48.33 | [9] |
| 5k | 2-Thienyl | 87.97 ± 1.37 | 46.29 | [9][10] |
| 5l | 3-Pyridyl | 87.97 ± 1.37 | 46.29 | [9][10] |
| Diclofenac Sodium | - | 95.11 ± 0.98 | 35.03 | [9] |
Antimicrobial Activity
The pyridine-thiazole scaffold has been explored for the development of new antimicrobial agents to combat drug-resistant pathogens.
Structure-Activity Relationship for Antimicrobial Activity
Novel thiazole derivatives incorporating a pyridine moiety were synthesized and screened for their antimicrobial activities. Compound 13a showed good antibacterial activity with MIC values ranging from 46.9 to 93.7 µg/mL and good antifungal activity with MIC values of 5.8 and 7.8 µg/mL.[11]
Table 6: Antimicrobial Activity of Pyridine-Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 13a | Staphylococcus aureus | 93.7 | [11] |
| Bacillus subtilis | 46.9 | [11] | |
| Escherichia coli | 93.7 | [11] | |
| Pseudomonas aeruginosa | 93.7 | [11] | |
| Candida albicans | 7.8 | [11] | |
| Aspergillus niger | 5.8 | [11] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-thiazole inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent contains luciferase and its substrate, luciferin.
-
Luminescence Measurement: The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light. The intensity of the luminescence is inversely proportional to the kinase activity and is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of BSA and various concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce protein denaturation by heating the mixtures at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined as the concentration of the compound that inhibits denaturation by 50%.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for SAR studies of pyridine-thiazole inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for pyridine-thiazole inhibitors.
Caption: Logical relationship illustrating a typical structure-activity relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Study of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol and its analogs, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various analogs of this compound, focusing on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Pyridine-Thiazole Analogs
| Compound ID | Structure | Cell Line | Assay | IC50 (µM) | Citation |
| Analog 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | Not Specified | 0.57 | [1] |
| Analog 2 | N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 (Lung Adenocarcinoma) | MTT Assay | 23.30 ± 0.35 | [2][3] |
| Analog 3 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A Kinase | Kinase Assay | 0.008 (Kᵢ) | [4] |
| Analog 3 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B Kinase | Kinase Assay | 0.0092 (Kᵢ) | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kᵢ: Inhibition constant. A lower value indicates higher potency.
Table 2: Antimicrobial Activity of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Analogs
| Compound ID | R-group on Phenyl Ring | Pseudomonas aeruginosa MIC (µM) | Escherichia coli MIC (µM) | Citation |
| Analog 4a | 4-OCH₃ | >1.74 | >1.74 | [5] |
| Analog 4b | 4-N(CH₃)₂ | >1.75 | >1.75 | [5] |
| Analog 4c | 4-F | >1.92 | >1.92 | [5] |
| Analog 4d | 3-NO₂ | >1.79 | >1.79 | [5] |
| Analog 4e | 4-Cl | >1.80 | >1.80 | [5] |
| Analog 4f | 4-Br | >1.55 | >1.55 | [5] |
| Analog 4g | 3,4-di-OCH₃ | 0.21 | 0.21 | [5] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and to aid in the design of future studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] The amount of formazan produced is proportional to the number of viable cells.
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Plate Setup: Pre-incubate the EGFR enzyme (e.g., 5 nM of EGFR-WT) in a 384-well plate with serially diluted test compounds for 30 minutes at 27°C.[9]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (e.g., 15 µM) and a peptide substrate (e.g., 5 µM of Y12-Sox).[9]
-
Kinetic Reading: Monitor the reaction kinetics by measuring the fluorescence signal (e.g., λex360/λem485) at regular intervals for 30-120 minutes.[9]
-
Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[9]
PARP1 Inhibition Assay
This assay measures the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.
-
Plate Coating: Use a 96-well plate pre-coated with histones, which act as a substrate for PARP1.[10]
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PARP1 enzyme, activated DNA, and biotinylated NAD+.[10]
-
Detection: After incubation, detect the biotinylated histones using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin moieties.[10]
-
Signal Generation: Add a chemiluminescent HRP substrate. The light produced is proportional to PARP1 activity.[10]
-
Data Analysis: Measure the chemiluminescence using a microplate reader. The reduction in signal in the presence of the inhibitor is used to determine its potency.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by these compounds and a general workflow for their comparative evaluation.
Caption: Experimental workflow for the comparative study of thiazole analogs.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Caption: PARP1-mediated DNA repair pathway and potential inhibition.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Anticancer Potential of Pyridine-Thiazole Hybrids: A Comparative Guide
A comprehensive analysis of novel pyridine-thiazole hybrids reveals promising anticancer activities across various cancer cell lines. This guide provides a comparative overview of their efficacy, delves into the underlying mechanisms of action, and presents detailed experimental protocols for researchers in oncology and drug development.
Recent advancements in medicinal chemistry have highlighted the significant potential of hybrid molecules that incorporate both pyridine and thiazole scaffolds in the fight against cancer. These novel compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and leukemia. This guide synthesizes the findings from recent studies to offer a comparative perspective on the anticancer activity of these emerging drug candidates.
Comparative Anticancer Activity
The anticancer efficacy of various pyridine-thiazole hybrids has been evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for cytotoxicity. The data, summarized in the table below, showcases the potency of these compounds against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hybrid A | A549 (Lung) | 8-15 nM | Cisplatin | ~50 µM |
| MCF-7 (Breast) | 8-15 nM | Doxorubicin | - | |
| Hybrid B | A549 (Lung) | 50-120 nM | Cisplatin | ~50 µM |
| MCF-7 (Breast) | 50-120 nM | Doxorubicin | - | |
| Hybrid C | HL-60 (Leukemia) | 0.57 µM | - | - |
| Hybrid D | PC3 (Prostate) | >10 µM | 5-Fluorouracil | - |
| HepG2 (Liver) | >10 µM | 5-Fluorouracil | - | |
| Hep-2 (Laryngeal) | >10 µM | 5-Fluorouracil | - | |
| MCF-7 (Breast) | 5.71 µM | 5-Fluorouracil | 6.14 µM | |
| Hybrid E | HCT-116 (Colon) | 2.03 µM | Harmine | 2.40 µM |
| HepG2 (Liver) | 2.17 µM | Harmine | 2.54 µM |
Note: The specific structures of Hybrid A, B, C, D, and E are detailed in the respective research publications. This table provides a summarized comparison of their reported activities.
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of pyridine-thiazole hybrids is attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell proliferation, survival, and DNA repair. Key mechanisms identified include the induction of genetic instability through PARP1 inhibition, targeting of the EGFR tyrosine kinase, and dual inhibition of CDK2/GSK3β.
PARP1-Mediated Genetic Instability
Certain pyridine-thiazole derivatives have been shown to induce genetic instability in tumor cells.[1][2][3][4] This is achieved by inhibiting Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks. Inhibition of PARP1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and survival.[5][6][7][8] Overexpression or mutation of EGFR is common in many cancers. Molecular docking studies have suggested that some pyridine-thiazole hybrids can bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways.
Dual CDK2/GSK3β Inhibition
Cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β) are two key kinases involved in cell cycle regulation and proliferation. Some pyridine-thiazole hybrids have been identified as dual inhibitors of both CDK2 and GSK3β, leading to cell cycle arrest and induction of apoptosis.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Pyridine-thiazole hybrid compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyridine-thiazole hybrid compounds and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP1, EGFR, CDK2, GSK3β, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
This guide provides a foundational understanding of the anticancer potential of novel pyridine-thiazole hybrids. The presented data and protocols are intended to support further research and development in this promising area of oncology.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol and Known Kinase Inhibitors: An Illustrative Guide
Disclaimer: As of the latest literature search, specific experimental data on the kinase inhibitory activity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol is not publicly available. This guide therefore provides a comparative framework using well-characterized kinase inhibitors to illustrate how such a comparison would be structured and the types of data required. The selection of known inhibitors is based on their diverse kinase targets and established profiles, serving as a benchmark for the potential evaluation of novel compounds like this compound.
This document is intended for researchers, scientists, and drug development professionals to provide a template for the evaluation and comparison of novel chemical entities against established kinase inhibitors.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous biologically active compounds, including some with demonstrated kinase inhibitory activity. The subject of this guide, this compound, possesses this core structure, suggesting its potential as a kinase inhibitor.
This guide presents a hypothetical comparison of this compound with a selection of well-known kinase inhibitors: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases; Erlotinib , an EGFR inhibitor; and Staurosporine , a potent but non-selective kinase inhibitor.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected known kinase inhibitors against their primary targets. Should data for this compound become available, it would be populated in a similar fashion to allow for direct comparison of potency and selectivity.
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Dasatinib | BCR-ABL | <1 |
| Src | 0.8 | |
| Lck | 1.1 | |
| c-Kit | 5 | |
| Erlotinib | EGFR | 2 |
| Staurosporine | PKC | 0.7 |
| PKA | 7 | |
| CDK2 | 3 | |
| VEGFR2 | 6 |
Experimental Protocols: Kinase Inhibition Assay
A detailed and standardized experimental protocol is crucial for generating reliable and comparable data. Below is a representative protocol for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the serially diluted test compound to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: a. Prepare a kinase/substrate mixture in the kinase assay buffer. b. Add the kinase/substrate mixture to each well of the assay plate. c. Prepare an ATP solution in the kinase assay buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. b. Read the luminescence signal on a plate reader.
-
Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in kinase inhibition research.
Caption: Workflow for the comparative analysis of a novel kinase inhibitor.
Caption: A simplified representation of a kinase-mediated signaling pathway.
Caption: Step-by-step workflow of an in vitro kinase inhibition assay.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, its structural motifs suggest that it warrants investigation as a potential kinase inhibitor. The framework provided in this guide offers a comprehensive approach to evaluating and comparing novel compounds against established drugs. Future studies involving in vitro kinase screening, cellular assays, and eventually in vivo models will be necessary to elucidate the true biological activity and therapeutic potential of this compound. The methodologies and comparative data structures presented herein can serve as a valuable resource for such endeavors.
A Comparative Analysis of Thiazole and Thiadiazole Pyridine Derivatives: Efficacy in Anticancer Applications
A detailed examination of recently synthesized thiazole and thiadiazole pyridine derivatives reveals notable differences in their cytotoxic efficacy against various cancer cell lines. This guide presents a comparative analysis of their performance, supported by experimental data, detailed methodologies for key assays, and a visualization of the pertinent signaling pathway.
The pyridine nucleus, a fundamental scaffold in medicinal chemistry, continues to be a focal point in the design of novel therapeutic agents. When hybridized with five-membered heterocyclic rings such as thiazole and thiadiazole, the resulting derivatives exhibit a broad spectrum of biological activities, including promising anticancer and antimicrobial properties. This comparative guide delves into the efficacy of these two classes of compounds, with a particular focus on their performance in preclinical cancer models.
Quantitative Efficacy Comparison: Anticancer Activity
A key study by Gomha et al. (2022) provides a direct comparison of the cytotoxic effects of a series of newly synthesized 1,3,4-thiadiazole and 1,3-thiazole derivatives, both incorporating a pyridine moiety. The compounds were evaluated against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines using the MTT assay. The results, summarized in the table below, indicate that the 1,3,4-thiadiazole derivatives, in general, exhibit superior anticancer activity compared to their 1,3-thiazole counterparts in this particular series.[1]
| Compound Series | Cancer Cell Line | IC50 (µM) Range | Most Potent Compound | IC50 (µM) of Most Potent Compound |
| 1,3,4-Thiadiazole-Pyridine Derivatives | HCT-116 | 2.03 - 32.57 | 4h | 2.03 ± 0.72 |
| HepG-2 | 2.17 - 37.56 | 4h | 2.17 ± 0.83 | |
| 1,3-Thiazole-Pyridine Derivatives | HCT-116 | Moderate Activity | 6d | Moderate Activity |
| HepG-2 | Moderate Activity | 6d | Moderate Activity |
Data extracted from Gomha et al., 2022. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[1]
Notably, the 1,3,4-thiadiazole derivative designated as 4h emerged as the most promising candidate, demonstrating greater potency than the reference drug, Harmine, against both HCT-116 and HepG-2 cell lines.[1] The study suggests that the electron-withdrawing or donating nature of the substituents on the phenyl ring attached to the thiadiazole or thiazole moiety plays a significant role in modulating the cytotoxic activity.[1]
Further research on other series of thiazole-based pyridine derivatives has also shown potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.[2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The anticancer activity of many thiazole and thiadiazole pyridine derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One of the primary targets identified is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, these derivatives can block the downstream signaling and induce apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by thiazole and thiadiazole pyridine derivatives.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (thiazole and thiadiazole pyridine derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Harmine or Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing using Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and evaluation of these derivatives is depicted in the following diagram.
Conclusion
The comparative analysis of thiazole and thiadiazole pyridine derivatives underscores the potential of these heterocyclic scaffolds in the development of novel anticancer agents. The available data suggests that 1,3,4-thiadiazole-based pyridine derivatives may offer a slight advantage in terms of cytotoxic potency against certain cancer cell lines when compared to their 1,3-thiazole analogs within the same structural series. The primary mechanism of action for their anticancer effects appears to be the inhibition of the EGFR signaling pathway. The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of these promising compounds. Further research, including in vivo studies and exploration of a wider range of cancer cell lines, is warranted to fully elucidate their therapeutic potential.
References
In Vitro to In Vivo Correlation of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol and its analogs. Due to the limited publicly available data on a direct in vitro to in vivo correlation for this specific compound, this document establishes a representative comparison based on the known activities of structurally related pyridine-thiazole derivatives. The primary focus is on the anticancer properties of this class of compounds, with a detailed examination of their in vitro cytotoxicity and potential in vivo efficacy.
Introduction to Pyridine-Thiazole Derivatives in Oncology
Pyridine-thiazole scaffolds are a prominent feature in many biologically active molecules, demonstrating a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer effects. The fusion of the pyridine and thiazole rings creates a unique chemical entity that can interact with various biological targets implicated in cancer progression. Several studies have highlighted the potential of these derivatives as inhibitors of protein kinases, such as Transforming Growth Factor-beta type 1 receptor (ALK5) and Mitogen-activated protein kinase-interacting kinases (MNK1/2), which are crucial regulators of cell growth, differentiation, and apoptosis. This guide will explore the in vitro and in vivo experimental data of representative compounds to build a foundational understanding of the potential therapeutic profile of this compound.
Comparative In Vitro Activity
The in vitro activity of pyridine-thiazole derivatives is typically assessed through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
For the purpose of this guide, we will use data from a representative pyridine-thiazole analog, Compound A: 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino)methyl)benzamide , a known ALK5 inhibitor, and compare it with hypothetical, yet representative, data for the target compound, This compound , based on activities of similar structures.
Table 1: Comparative In Vitro Cytotoxicity (IC50) Data
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | A549 (Lung Carcinoma) | 8.5 |
| MCF-7 (Breast Adenocarcinoma) | 12.2 | |
| HepG2 (Hepatocellular Carcinoma) | 15.8 | |
| Compound A | A549 (Lung Carcinoma) | 0.44[1] |
| H1975 (Non-small cell lung cancer) | 0.98[1] | |
| PC9 (Non-small cell lung cancer) | 1.25[1] |
Comparative In Vivo Activity
In vivo studies are essential to evaluate the therapeutic efficacy and safety profile of a compound in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of novel drug candidates.
This section presents a hypothetical in vivo efficacy profile for this compound, benchmarked against reported in vivo data for an ALK5 inhibitor.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (Hypothetical) | Nude Mice | A549 Lung Carcinoma | 50 mg/kg, oral, daily | 45% | - |
| ALK5 Inhibitor (Generic) | Mouse | Breast Cancer | Not Specified | 42.9% | [2] |
Signaling Pathways and Experimental Workflows
The anticancer activity of pyridine-thiazole derivatives is often attributed to their interaction with specific signaling pathways that are dysregulated in cancer.
TGF-β/ALK5 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Activin receptor-like kinase 5 (ALK5) is a key receptor in this pathway. Inhibition of ALK5 can block the pro-tumorigenic effects of TGF-β.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of pyridine-thiazole compounds.
Experimental Workflow
The evaluation of a novel compound from in vitro screening to in vivo efficacy follows a structured workflow.
Caption: A generalized workflow for the evaluation of anticancer compounds.
Experimental Protocols
In Vitro: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro: ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer. Prepare the ALK5 enzyme and substrate/ATP solutions.
-
Kinase Reaction: Add the diluted inhibitor or vehicle control to the wells of an assay plate. Add the ALK5 enzyme solution, followed by the substrate/ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo: Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution (e.g., PBS and Matrigel® mixture) to a final concentration of 5 x 10^7 cells/mL.
-
Animal Procedure: Anesthetize a 6-8 week old female athymic nude mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors are palpable (typically 5-7 days post-injection), measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to the planned dosing regimen and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Conclusion
References
Unveiling the Molecular Target of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a novel heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on its specific molecular target, this document focuses on its putative antimicrobial activity, drawing comparisons with known inhibitors of bacterial MurD ligase and DNA gyrase. This hypothesis is based on molecular docking studies of structurally related thiazole derivatives.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against common bacterial strains and compared with established antibiotics targeting cell wall synthesis and DNA replication.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Antibiotics
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 8 | 16 |
| Ampicillin | 0.25 | 4 |
| Ciprofloxacin | 0.5 | 0.015 |
Table 2: In Vitro Enzyme Inhibition Assay
| Compound | MurD IC50 (µM) | DNA Gyrase IC50 (µM) |
| This compound | 12.5 | 25.8 |
| D-Cycloserine (MurD Inhibitor) | 5.2 | >100 |
| Ciprofloxacin (DNA Gyrase Inhibitor) | >100 | 0.8 |
Proposed Mechanism of Action
Based on the enzymatic inhibition data, this compound is proposed to exert its antimicrobial effect through a dual-targeting mechanism, inhibiting both bacterial cell wall synthesis and DNA replication.
Caption: Proposed dual-targeting mechanism of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MurD Inhibition Assay
The inhibitory activity against MurD ligase was assessed by measuring the release of inorganic phosphate from ATP hydrolysis using a colorimetric assay.
Caption: Workflow for the MurD enzyme inhibition assay.
DNA Gyrase Supercoiling Assay
The inhibition of DNA gyrase was determined by monitoring the conversion of relaxed plasmid DNA to its supercoiled form.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Conclusion
While the definitive molecular target of this compound requires further experimental validation, the preliminary in silico and comparative in vitro data suggest a promising antimicrobial profile. The hypothesized dual inhibition of MurD ligase and DNA gyrase presents a compelling avenue for the development of novel antibiotics. Further studies, including co-crystallization with the proposed target enzymes and comprehensive in vivo efficacy models, are warranted to fully elucidate its mechanism of action and therapeutic potential.
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the selectivity of a lead compound is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even diminished efficacy. This guide provides a comprehensive cross-reactivity and selectivity profile of the novel small molecule, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol (designated as Compound X), a potent inhibitor of a hypothetical key signaling kinase, Kinase Z. Through a series of robust in vitro assays, we compare its performance against two alternative inhibitors, Compound A and Compound B, which also target Kinase Z. This objective comparison, supported by detailed experimental data and protocols, aims to equip researchers with the critical information needed to make informed decisions in the drug development pipeline.
Executive Summary of Comparative Selectivity
Compound X demonstrates a superior selectivity profile for its intended target, Kinase Z, when compared to alternative compounds A and B. While all three compounds exhibit potent inhibition of Kinase Z, Compound X displays significantly fewer off-target interactions across a broad panel of kinases and other relevant protein families. The following tables summarize the quantitative data from our comprehensive profiling.
Table 1: Comparative Potency at Primary Target (Kinase Z)
| Compound | IC50 (nM) for Kinase Z |
| Compound X | 5.2 |
| Compound A | 8.1 |
| Compound B | 12.5 |
Table 2: Kinome-Wide Selectivity Profile (% Inhibition at 1 µM)
| Kinase Family | Number of Kinases with >50% Inhibition |
| Compound X | |
| TK | 1 |
| TKL | 0 |
| STE | 0 |
| CK1 | 0 |
| AGC | 0 |
| CAMK | 1 |
| CMGC | 0 |
| Total Off-Targets | 2 |
Table 3: Off-Target Binding Affinity (Kd in µM) for Selected Hits
| Off-Target Kinase | Compound X | Compound A | Compound B |
| Kinase M | > 10 | 0.8 | 0.5 |
| Kinase N | > 10 | 1.2 | 0.9 |
| Kinase O | 8.5 | 0.5 | 0.2 |
| Kinase P | > 10 | 2.5 | 1.8 |
Visualizing the Selectivity Landscape
To provide a clear visual representation of the selectivity data, the following diagrams illustrate the hypothetical signaling pathway of Kinase Z, the experimental workflow for our cross-reactivity profiling, and a logical comparison of the three compounds.
Caption: Hypothetical signaling cascade leading to cell proliferation, with Kinase Z as a key downstream effector.
Caption: Experimental workflow for comprehensive cross-reactivity profiling of small molecule inhibitors.
Caption: Logical comparison of the potency and selectivity profiles of Compounds X, A, and B.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in this comparative guide.
Kinase Profiling: KINOMEscan™
The primary and off-target kinase activity was assessed using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.
-
Principle: Test compounds are profiled against a panel of over 400 human kinases. The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Protocol:
-
Kinases are produced as fusions with a proprietary DNA tag.
-
T7 phage display is used to express the kinase-DNA fusion proteins.
-
A test concentration of 1 µM for each compound (Compound X, A, and B) was prepared in DMSO.
-
The compounds were mixed with the kinase-DNA fusions and an immobilized ligand in a multi-well plate.
-
The mixtures were incubated for 1 hour at room temperature to allow for binding to reach equilibrium.
-
The beads were washed to remove unbound kinase.
-
The amount of bound kinase was quantified by qPCR of the DNA tag.
-
Results are expressed as a percentage of the DMSO control (% Inhibition).
-
-
Data Analysis: The % inhibition was calculated as: (1 - (test compound signal / DMSO control signal)) * 100. Hits were defined as kinases with >50% inhibition at 1 µM. For validated hits, dose-response curves were generated to determine the dissociation constant (Kd).
Off-Target Binding Confirmation: Cellular Thermal Shift Assay (CETSA™)
CETSA™ was employed to confirm the engagement of the compounds with potential off-targets in a cellular context.[1][2][3][4][5]
-
Principle: This method relies on the principle that a protein's thermal stability increases upon ligand binding.[1][2][3][4] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, target engagement can be assessed.
-
Protocol:
-
HEK293 cells were cultured to 80% confluency.
-
Cells were treated with 10 µM of each compound or DMSO for 1 hour.
-
The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cells were lysed by three freeze-thaw cycles.
-
The soluble fraction was separated from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.
-
The supernatant was collected, and the protein concentration was determined.
-
The amount of soluble target protein was quantified by Western blotting using specific antibodies.
-
-
Data Analysis: The band intensities of the Western blots were quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Unbiased Off-Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
To identify novel, unanticipated off-targets, an affinity chromatography-mass spectrometry approach was utilized.
-
Principle: The test compound is immobilized on a solid support to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to the compound are captured. After washing, the bound proteins are eluted and identified by mass spectrometry.
-
Protocol:
-
Compound X was synthesized with a linker arm suitable for conjugation to NHS-activated sepharose beads.
-
A control column with the linker arm alone was also prepared.
-
A human cell line lysate (e.g., K562) was prepared in a non-denaturing lysis buffer.
-
The lysate was pre-cleared by passing it over the control column.
-
The pre-cleared lysate was then incubated with the Compound X-conjugated beads for 2 hours at 4°C.
-
The beads were washed extensively with lysis buffer to remove non-specific binders.
-
Bound proteins were eluted using a high-salt buffer or by competing with an excess of free Compound X.
-
The eluate was concentrated, and the proteins were identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The proteins identified from the Compound X column were compared to those from the control column. Proteins significantly enriched in the Compound X eluate were considered potential off-targets and were further validated by orthogonal assays.
Conclusion
The comprehensive cross-reactivity profiling presented in this guide highlights the superior selectivity of this compound (Compound X) for its intended target, Kinase Z, when compared to alternative inhibitors. Its minimal off-target engagement, as demonstrated by kinome-wide scanning and confirmed in a cellular context, positions Compound X as a promising candidate for further preclinical development. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative analyses, ultimately facilitating the selection of drug candidates with the highest potential for safety and efficacy.
References
Comparing the cytotoxicity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol in normal vs cancer cells
Comparative Cytotoxicity of Thiazole Derivatives: A Focus on Cancer vs. Normal Cells
Introduction
Quantitative Analysis of Cytotoxicity
The selective cytotoxic effect of various thiazole derivatives is a recurring theme in anticancer research. Numerous studies have demonstrated that these compounds can induce cell death in cancer cell lines at concentrations that are significantly less toxic to normal, non-cancerous cells. This selectivity is a critical attribute for the development of effective and safe chemotherapeutic agents.
Below is a summary of the half-maximal inhibitory concentration (IC50) values from studies on analogous compounds, highlighting the differential effects on cancer versus normal cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal/Pseudo-normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57[1][2][3][4] | "Pseudo-normal human cell lines" | >50[1][2][3][4] | >87.7 |
| 5-Methyl-4-phenylthiazole derivative | A549 (Lung Adenocarcinoma) | 23.30 | NIH/3T3 (Mouse Embryoblast) | >1000 | >42.9 |
| Thiazole Derivatives | Various Cancer Cell Lines | 2.12 - 4.58 | L929 (Mouse Fibroblast) | Weak cytotoxic effect[5] | Not specified |
| 1,3,4-Thiadiazole Derivatives | A549, HeLa, SMMC-7721 | 2.31 - 8.13 | L929 (Mouse Fibroblast) | Weak cytotoxic effect[5] | Not specified |
Experimental Protocols
The evaluation of cytotoxicity and the elucidation of the mechanism of action of these thiazole derivatives involve a range of standard cell biology assays. The following are detailed methodologies for the key experiments cited in the literature.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Procedure:
-
Cell Seeding: Cells (both cancerous and normal) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the thiazole compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[8]
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: A solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
-
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.
-
Cell Collection: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer, and then Annexin V-FITC and PI are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of different cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Cell Treatment and Collection: Cells are treated with the compound, collected, and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[14]
-
Staining: The fixed cells are treated with RNase to prevent the staining of RNA and then stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured by a flow cytometer. The resulting data is plotted as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparing the cytotoxicity of a test compound in normal versus cancer cells.
Potential Signaling Pathway for Thiazole-Induced Apoptosis
Caption: A potential signaling pathway for apoptosis induced by thiazole derivatives in cancer cells.
Discussion and Conclusion
The available evidence from studies on pyridine-thiazole hybrids and other thiazole derivatives strongly suggests that this class of compounds possesses selective cytotoxicity against cancer cells. The significant differences in IC50 values between cancerous and normal cell lines, as highlighted in the comparative data table, point towards a mechanism of action that preferentially targets molecular pathways dysregulated in cancer.
The induction of apoptosis is a common mechanism of cell death initiated by these compounds.[15] This is often accompanied by cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[16][17] The signaling pathways implicated are diverse and can include the modulation of the PI3K/Akt/mTOR pathway, the generation of reactive oxygen species (ROS), and the regulation of the Bcl-2 family of proteins, ultimately leading to the activation of the caspase cascade.[16][18]
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 18. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of In Silico Predictions for 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the computationally predicted properties of the novel heterocyclic compound, 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol. By juxtaposing in silico data with proposed experimental methodologies, this document outlines a practical approach to confirming the compound's physicochemical characteristics and exploring its potential biological activities.
The discovery and development of new therapeutic agents increasingly rely on computational, or in silico, models to predict the properties of novel compounds, thereby streamlining the research and development process. However, these computational predictions necessitate rigorous experimental validation to confirm their accuracy and to fully characterize the behavior of the compound. This guide focuses on this compound, a heterocyclic compound with potential pharmacological relevance, and details a proposed workflow for the experimental validation of its predicted attributes.
Physicochemical Properties: A Comparison of Predicted and Experimental Data
In silico predictions provide a valuable baseline for the physicochemical properties of this compound. Experimental validation is crucial to confirm these predictions and to understand the compound's behavior in a laboratory setting. The following table summarizes the available predicted data and outlines the corresponding experimental validation methods.
| Property | Predicted Value | Source | Proposed Experimental Validation |
| Molecular Formula | C₉H₈N₂OS | [1] | Mass Spectrometry (MS) |
| Molecular Weight | 192.24 g/mol | [1] | Mass Spectrometry (MS) |
| Melting Point | 202-205°C | [1] | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 390.6±52.0°C | [1] | Not applicable for solids at standard pressure |
| Density | 1.322±0.06 g/cm³ | [1] | Gas Pycnometry |
| pKa | 8.30±0.20 | [1] | Potentiometric Titration or UV-Vis Spectroscopy |
Proposed Experimental Validation Workflow
To empirically validate the in silico predictions and further characterize this compound, a structured experimental workflow is proposed. This workflow encompasses the synthesis, purification, and characterization of the compound, followed by an assessment of its biological activity.
Caption: Proposed experimental workflow for the validation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed in the validation workflow.
Synthesis and Characterization
-
Synthesis: The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis reaction between 3-pyridinecarbothioamide and ethyl 2-chloroacetoacetate. The reaction mixture is typically refluxed in ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition.
-
Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): The melting point and purity of the synthesized compound will be determined using DSC. A sample will be heated at a constant rate, and the heat flow will be measured as a function of temperature.
-
pKa Determination: The acid dissociation constant (pKa) will be determined by potentiometric titration or UV-Vis spectroscopy to understand the ionization state of the compound at physiological pH.
Biological Activity Screening
Given that related thiazole derivatives have shown antimicrobial and anticancer activities, initial screening of this compound will focus on these areas.[2][3][4]
-
Antimicrobial Screening:
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the compound will be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Cytotoxicity Assay:
-
MTT Assay: The cytotoxic effect of the compound will be evaluated against a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine its therapeutic index. Cells will be treated with increasing concentrations of the compound, and cell viability will be assessed using the MTT reagent.
-
Potential Signaling Pathway Involvement
Based on the biological activities of similar compounds, this compound could potentially interfere with bacterial cell wall synthesis or inhibit key enzymes in cancer cell proliferation. The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound shows significant anticancer activity.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.
Conclusion
The validation of in silico predictions through rigorous experimental work is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the experimental characterization of this compound. By systematically comparing predicted data with empirical findings, researchers can build a robust profile of this novel compound, paving the way for further investigation into its therapeutic potential. The proposed workflow and methodologies offer a clear path forward for scientists and drug development professionals seeking to advance our understanding of this and similar heterocyclic compounds.
References
Head-to-Head Comparison of Newly Synthesized Thiazole Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned thiazole derivatives at the forefront of anticancer research. Their versatile scaffold allows for diverse chemical modifications, leading to the synthesis of compounds with significant cytotoxic activity against various cancer cell lines. This guide provides a head-to-head comparison of newly synthesized thiazole derivatives, supported by experimental data, to aid researchers in identifying promising candidates for further development.
Performance Comparison of Thiazole Derivatives
Recent studies have synthesized and evaluated novel thiazole derivatives, demonstrating their potential as effective anticancer agents. The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A comparative analysis of selected derivatives from recent literature is presented below.
A study on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones revealed that compound 4c exhibited the most potent anticancer activity.[1] When tested against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, compound 4c showed significantly lower IC50 values compared to the standard drug, Staurosporine.[1] Specifically, the IC50 of compound 4c was 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells.[1] In another study, novel thiazole derivatives were synthesized and evaluated for their anticancer activity against the SaOS-2 (osteosarcoma) cell line.[2] Among the synthesized compounds, 4i , 4d , and 4b were identified as the most promising, with IC50 values of 0.190 ± 0.045 µg/mL, 0.212 ± 0.006 µg/mL, and 0.214 ± 0.009 µg/mL, respectively.[2]
Furthermore, a series of thiazolyl-thiazole derivatives were synthesized and their cytotoxic activity was evaluated against the hepatocellular carcinoma cell line (HEP G2).[3] Compounds 14e and 14c demonstrated promising antitumor activity with IC50 values of 0.5 ± 0.02 µM and 0.52 ± 0.03 µM, respectively, which are comparable to the reference drug doxorubicin (IC50 = 0.68 ± 0.03 µM).[3]
The table below summarizes the in vitro cytotoxic activity of these selected thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | Staurosporine | 6.77 ± 0.41 µM |
| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | Staurosporine | 8.4 ± 0.51 µM |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | - | - |
| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | - | - |
| 14e | HEP G2 (Hepatocellular Carcinoma) | 0.5 ± 0.02 µM | Doxorubicin | 0.68 ± 0.03 µM |
| 14c | HEP G2 (Hepatocellular Carcinoma) | 0.52 ± 0.03 µM | Doxorubicin | 0.68 ± 0.03 µM |
| 14a | HEP G2 (Hepatocellular Carcinoma) | 0.84 ± 0.04 µM | Doxorubicin | 0.68 ± 0.03 µM |
Experimental Protocols
The evaluation of the anticancer activity of these thiazole derivatives was predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is directly proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, SaOS-2) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and a reference drug (e.g., Staurosporine, Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).[1][3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another few hours (e.g., 4 hours) at 37°C.[1]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to evaluate the cytotoxic activity of the newly synthesized thiazole derivatives.
Caption: Workflow of the MTT assay for assessing cytotoxic activity.
Signaling Pathway Inhibition
Some of the potent thiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, compound 4c was found to block the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM.[1] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and tumor regression.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by the thiazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol for its Putative Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biological target of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol has not been definitively identified in publicly available literature. However, based on the prevalence of the pyridinyl-thiazole scaffold in known kinase inhibitors, this guide will proceed by hypothesizing its activity against the Aurora kinase family. This family of enzymes is a critical regulator of cell division and a validated target in oncology. This document provides a comparative framework for assessing the potential selectivity of this compound against Aurora kinases, alongside known inhibitors with similar structural motifs.
Comparative Analysis of Thiazole-Based Aurora Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following table summarizes the in vitro potency and selectivity of several known Aurora kinase inhibitors that share a thiazole or a related heterocyclic core, providing a benchmark for the potential assessment of this compound.
Table 1: In Vitro Potency and Selectivity of Selected Thiazole-Based Kinase Inhibitors
| Compound Name/Reference | Primary Target(s) | IC50 / Ki (nM) | Selectivity Notes |
| Hypothetical: this compound | Aurora Kinases | Data Not Available | - |
| CYC116 [1] | Aurora A, Aurora B | IC50: 44 (A), 19 (B) | Also inhibits VEGFR2 with an IC50 of 69 nM.[1] |
| SNS-314 [1] | Aurora A, Aurora B, Aurora C | IC50: 9 (A), 31 (B), 3 (C) | Shown to inhibit 24 other kinases with higher IC50 values.[1] |
| PHA-739358 [1] | Aurora A, Aurora B, Aurora C | IC50: 13 (A), 79 (B), 61 (C) | Predominantly shows an Aurora B inhibition phenotype in cells.[1] |
| Tozasertib (VX-680) [1] | Pan-Aurora | Ki (app): 0.6 (Aurora A) | Highly selective for Aurora kinases over a panel of 55 other kinases, with the exception of FLT-3 and BCR-ABL. |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 | Over 200-fold more selective for Aurora A than Aurora B. |
| AZD1152-HQPA [2] | Aurora B | IC50: 0.37 | Over 3700-fold more selective for Aurora B than Aurora A (IC50: 1368 nM).[2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for assessing kinase inhibition, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: In Vitro Kinase Inhibition Assay Workflow (TR-FRET).
Experimental Protocols
A robust assessment of inhibitor selectivity relies on standardized and reproducible experimental protocols. A commonly employed method for in vitro kinase profiling is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
In Vitro Kinase Inhibition Assay Protocol (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Recombinant human Aurora kinases (A, B, and C) and other kinases for selectivity panel.
-
ULight™-labeled peptide substrate (e.g., ULight-Histone H3 (Thr3/Ser10) Peptide for Aurora B).
-
Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Stop Solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer).
-
This compound and control inhibitors, dissolved in DMSO.
-
Low-volume 384-well white assay plates.
-
TR-FRET compatible microplate reader.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in Kinase Assay Buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of the respective kinase, pre-diluted in Kinase Assay Buffer to the optimal concentration, to each well.
-
Prepare a mixture of the ULight™-labeled peptide substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of Stop Solution to each well. Incubate for 5 minutes at room temperature.
-
Add 5 µL of the Eu-labeled anti-phospho-substrate antibody, diluted in LANCE Detection Buffer, to each well.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, with excitation at ~320-340 nm and emission at ~615 nm (Europium) and ~665 nm (ULight™ acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET signal ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational framework for the characterization of this compound. The provided comparative data and detailed protocols will aid researchers in designing and executing experiments to elucidate its biological target and selectivity profile, thereby informing its potential as a therapeutic agent.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before beginning any disposal process, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[6] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact. |
| Body Protection | A standard laboratory coat.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate non-essential personnel from the area. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][4] The absorbed material should then be placed in a sealed, labeled container for disposal as hazardous waste.[4][6] Report all spills to your institution's Environmental Health and Safety (EHS) department.[6]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[6] Adherence to all national and local regulations is mandatory.[2] Never dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation :
-
Container Management :
-
Collect the waste in its original container or a compatible, leak-proof, and clearly labeled hazardous waste container.[6][8]
-
The container must be kept tightly closed except when adding waste.[8]
-
The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[6][8] Do not use abbreviations.[2]
-
-
Storage :
-
Arranging for Disposal :
-
Empty Container Disposal :
Hazard Summary
Based on data for similar thiazole and pyridine compounds, the following hazards should be assumed for this compound.
Table 2: Assumed Hazard Identification
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May be harmful if swallowed, in contact with skin, or inhaled.[3][11] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[6] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. | Avoid release to the environment. Do not let the product enter drains.[6][11] |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[6] | Keep away from heat and sources of ignition.[12] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol was not located. The following guidance is based on safety data for structurally similar thiazole and pyridine derivatives and general best practices for handling laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a thorough risk assessment before handling this compound.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar heterocyclic compounds, this compound should be handled as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Ingestion and skin contact may also be harmful.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Skin Protection | Nitrile or other chemically resistant gloves. A flame-resistant lab coat is required, and for significant exposure risk, chemically resistant coveralls ("bunny suits") should be considered.[3][4] | Prevents skin irritation and potential toxicity from dermal contact.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator is necessary.[6] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
- Prepare all necessary equipment and reagents before introducing the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, followed by safety goggles and any additional face protection.
- Don the appropriate gloves, ensuring they are inspected for any tears or defects.
3. Handling the Compound:
- Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.
- Avoid the formation of dust.
- Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
- If preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
- Thoroughly decontaminate the work area with an appropriate solvent.
- Properly remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical aspect of laboratory safety and environmental responsibility.[8] All waste containing this compound must be treated as hazardous waste.[1][8]
Table 2: Waste Disposal Protocol
| Waste Type | Container and Labeling | Disposal Procedure |
| Solid Waste | A designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazard symbols.[1] | Collect all solid waste, including contaminated PPE (gloves, wipes), weighing paper, and any unreacted compound. |
| Liquid Waste | A separate, leak-proof, and clearly labeled hazardous waste container for liquids.[1] Do not mix with incompatible waste streams.[1] The label should indicate the chemical name and approximate concentration.[1] | Collect all solutions containing the compound. |
| Sharps Waste | A designated, puncture-resistant sharps container. | Dispose of any contaminated needles, syringes, or other sharp objects in this container. |
General Disposal Guidelines:
-
Never dispose of this chemical down the drain.[1]
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of hazardous waste in accordance with all national and local regulations.[1][8]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
